Ro 8-4304 Hydrochloride
説明
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3.ClH/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26;/h1-9,19,25H,10-14H2,(H2,23,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOXWHKUQOFFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017637 | |
| Record name | 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312991-77-7 | |
| Record name | 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Ro 8-4304 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Ro 8-4304 Hydrochloride, a selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a focus on the NR2B subunit.
Chemical Properties and Structure
This compound is a synthetic molecule that has garnered interest in neuroscience research due to its high selectivity for NR2B-containing NMDA receptors. This selectivity allows for the targeted investigation of the roles of these specific receptor subtypes in various physiological and pathological processes.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide;hydrochloride | [1] |
| Synonyms | Ro 8-4304, Ro84304, Ro-8-4304, Ro 8-4304 HCl | [1] |
| CAS Number | 1312991-77-7 | [1] |
| Molecular Formula | C₂₁H₂₄ClFN₂O₃ | [2][3] |
| Molecular Weight | 406.88 g/mol | [3] |
| Purity | ≥99% by HPLC | [1] |
| Solubility | Soluble in water (10 mM) and DMSO (100 mM) | [1] |
| Storage | Store in a cool and dry place. Desiccate at room temperature. | [1] |
| Stability | Stable for up to 1 year at room temperature. Degrades more quickly at higher temperatures (e.g., stable for 6 months at 40°C). | [1] |
Chemical Structure
The chemical structure of this compound is presented below.
Caption: Chemical Structure of Ro 8-4304.
Mechanism of Action and Signaling Pathway
This compound is a non-competitive antagonist of the NMDA receptor, exhibiting over 100-fold selectivity for receptors containing the NR2B subunit compared to those containing the NR2A subunit.[1] Its mechanism of action is activity-dependent, meaning it has a higher affinity for the activated and desensitized states of the NMDA receptor.
The binding of Ro 8-4304 to the NR2B subunit allosterically inhibits the ion channel, preventing the influx of Ca²⁺ ions that is normally triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine). This selective blockade of NR2B-mediated calcium influx allows for the specific modulation of downstream signaling pathways.
References
- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Molecular Interactions of Ro 8-4304 Hydrochloride with the NR2B Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 8-4304 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a pronounced preference for receptors containing the GluN2B (formerly NR2B) subunit. This technical guide provides an in-depth exploration of the mechanism of action of Ro 8-4304 at the molecular level, focusing on its interaction with the NR2B subunit. We will delve into its binding characteristics, the intricacies of its state-dependent antagonism, and the downstream signaling consequences of its inhibitory action. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers in neuroscience and drug development.
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a pivotal role in excitatory synaptic transmission, synaptic plasticity, and neuronal development. The overactivation of these receptors, however, is implicated in a variety of neuropathological conditions, including ischemic stroke and neurodegenerative diseases. NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse family of GluN2 subunits (GluN2A-D) confers distinct pharmacological and biophysical properties to the receptor complex.
The GluN2B subunit, in particular, has emerged as a significant therapeutic target due to its involvement in excitotoxic neuronal death. Selective antagonists of NR2B-containing NMDA receptors are sought after for their potential to offer neuroprotection with a reduced side-effect profile compared to non-selective NMDA receptor blockers. This compound has been identified as such a molecule, demonstrating a non-competitive, voltage-independent, and state-dependent antagonism with high selectivity for NR2B-containing receptors.[1][2][3] This guide will elucidate the molecular underpinnings of this interaction.
Quantitative Analysis of this compound's Interaction with NR2B
The inhibitory potency of Ro 8-4304 on NR2B-containing NMDA receptors has been quantified through various electrophysiological and pharmacological assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity under different conditions.
| Parameter | Value | Conditions | Receptor Type | Reference |
| Selectivity | >100-fold | Comparison of affinity for NR1/NR2B vs. NR1/NR2A | Recombinant human NMDA receptors | [3] |
| IC50 | 0.36 µM | In response to 100 µM NMDA | Native NMDA receptors in rat cultured cortical neurons | [2][3] |
| IC50 | 2.3 µM | In response to 10 µM NMDA | Native NMDA receptors in rat cultured cortical neurons | [2][3] |
| IC50 | 0.6 µM | In the absence of spermine | Native NMDA receptors in rat cultured cortical neurons | |
| IC50 | 3.0 µM | In the presence of 1 mM spermine | Native NMDA receptors in rat cultured cortical neurons | |
| IC50 | 7.5 µM | In the presence of 3 mM spermine | Native NMDA receptors in rat cultured cortical neurons |
Mechanism of Action: A State-Dependent Antagonism
The inhibitory action of Ro 8-4304 on NR2B-containing NMDA receptors is characterized by its non-competitive, voltage-independent, and state-dependent nature. This intricate mechanism sets it apart from traditional competitive antagonists and channel blockers.
Non-Competitive and Voltage-Independent Inhibition: Ro 8-4304 does not compete with glutamate or glycine (B1666218) for their binding sites on the NMDA receptor.[2][3] Furthermore, its inhibitory effect is not dependent on the membrane potential, distinguishing it from channel blockers like MK-801 that bind within the ion channel pore in a voltage-dependent manner.
State-Dependent Binding: A key feature of Ro 8-4304's mechanism is its preferential binding to specific conformational states of the NMDA receptor. It exhibits a significantly higher affinity for the activated and desensitized states of the receptor compared to the resting (agonist-unbound) state.[2][3] This state-dependent interaction leads to a more pronounced inhibition of highly active or over-stimulated NMDA receptors, a desirable property for a neuroprotective agent.
This mechanism is further highlighted by the observation that the apparent affinity of Ro 8-4304 increases with higher concentrations of the agonist NMDA.[2][3] At low NMDA concentrations (1 µM), Ro 8-4304 can even cause a slight potentiation of the current, suggesting a complex allosteric modulation.[2][3]
Kinetic Properties: Compared to another well-known NR2B-selective antagonist, ifenprodil (B1662929), Ro 8-4304 displays markedly faster kinetics of binding and unbinding to the NMDA receptor.[2][3] This kinetic profile may have significant implications for its in vivo efficacy and side-effect profile.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the data and for designing future research. Below are detailed protocols for the key experiments used to characterize the mechanism of action of Ro 8-4304.
Whole-Cell Voltage-Clamp Electrophysiology in Cultured Neurons
This technique is instrumental in directly measuring the ion flow through NMDA receptors and assessing the inhibitory effect of Ro 8-4304.
Cell Preparation:
-
Primary cortical neurons are harvested from rat embryos and cultured on poly-D-lysine-coated glass coverslips.
-
Experiments are typically performed on neurons cultured for 7-14 days.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX, 1 µM) is often included to block voltage-gated sodium channels.
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
Recording Procedure:
-
Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope.
-
Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass capillaries.
-
A giga-ohm seal is formed between the pipette tip and the neuronal membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The neuron is voltage-clamped at a holding potential of -60 mV.
-
NMDA receptor-mediated currents are evoked by the rapid application of NMDA (e.g., 10 µM or 100 µM) in the presence of a saturating concentration of the co-agonist glycine (e.g., 10 µM).
-
Ro 8-4304 is applied at various concentrations to determine its inhibitory effect on the NMDA-evoked currents.
-
Data is acquired and analyzed to calculate IC50 values and to study the kinetics of inhibition.
Radioligand Binding Assay for Selectivity Determination
This assay is used to determine the binding affinity of Ro 8-4304 for different NMDA receptor subtypes, thereby establishing its selectivity.
Membrane Preparation:
-
HEK293 cells are transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., NR1/NR2A or NR1/NR2B).
-
Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.
Binding Assay Protocol:
-
Cell membranes (containing a specific amount of protein, e.g., 50-100 µg) are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
A specific radioligand that binds to the ifenprodil site on the NR2B subunit (e.g., [3H]ifenprodil) is added at a concentration near its Kd.
-
Increasing concentrations of unlabeled Ro 8-4304 are added to compete with the radioligand for binding.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
The data is analyzed to determine the IC50 value of Ro 8-4304, which is then converted to a Ki (inhibition constant) value. The ratio of Ki values for NR1/NR2A and NR1/NR2B receptors determines the selectivity.
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of NR2B Antagonism
The binding of Ro 8-4304 to the NR2B subunit allosterically modulates the receptor, leading to a reduction in calcium influx upon glutamate and glycine binding. This has significant downstream consequences on intracellular signaling cascades often associated with excitotoxicity.
Figure 1. Signaling pathway illustrating the inhibitory effect of Ro 8-4304 on NR2B-containing NMDA receptors and downstream signaling.
Experimental Workflow for Whole-Cell Electrophysiology
The following diagram outlines the key steps involved in a whole-cell voltage-clamp experiment to assess the effect of Ro 8-4304.
Figure 2. Experimental workflow for determining the IC₅₀ of Ro 8-4304 using whole-cell voltage-clamp electrophysiology.
Conclusion
This compound is a highly selective, non-competitive, and state-dependent antagonist of NR2B-containing NMDA receptors. Its unique mechanism of action, characterized by preferential inhibition of activated and desensitized receptors and faster kinetics compared to other NR2B antagonists, makes it a valuable research tool and a potential lead for the development of novel neuroprotective therapeutics. The detailed understanding of its interaction with the NR2B subunit, facilitated by the experimental approaches outlined in this guide, is essential for advancing our knowledge of NMDA receptor pharmacology and for the rational design of future drugs targeting this critical receptor.
References
- 1. US20130045991A1 - Neuroprotective modulation of nmda receptor subtype activities - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Selective NR2B Antagonism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the rationale, mechanisms, and evidence supporting the selective antagonism of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor as a neuroprotective strategy. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction: The Rationale for Targeting NR2B in Excitotoxicity
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic transmission and plasticity. However, excessive glutamate release, as occurs during ischemic stroke or traumatic brain injury, leads to overactivation of its receptors, particularly the N-methyl-D-aspartate receptor (NMDAR). This phenomenon, termed "excitotoxicity," triggers a massive influx of calcium (Ca²⁺) into neurons, initiating a cascade of cytotoxic events and ultimately leading to cell death.[1][2][3]
While early clinical trials with non-selective NMDAR antagonists showed promise in preclinical models, they failed in human trials due to a narrow therapeutic window and severe side effects like hallucinations.[1][2][3][4] This led to a more nuanced understanding of NMDAR subtypes. NMDARs are heteromeric complexes, typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (predominantly GluN2A and GluN2B in the forebrain) dictates the receptor's functional properties and, critically, its downstream signaling.[4]
A significant body of research now indicates that GluN2A- and GluN2B-containing NMDARs have opposing roles in neuronal fate.[5][6] Activation of synaptic GluN2A-containing receptors is linked to pro-survival signaling pathways.[6] In contrast, the activation of extrasynaptic GluN2B-containing receptors is strongly coupled to cell death pathways.[6][7][8] This dichotomy provides a compelling therapeutic rationale: selectively antagonizing NR2B-containing NMDARs could block excitotoxic cell death while preserving the essential physiological functions mediated by NR2A-containing receptors.[4][9][10]
Mechanism of Action: Dueling Signaling Pathways
The neuroprotective effect of selective NR2B antagonism is rooted in its ability to preferentially inhibit pro-death intracellular signaling cascades while leaving pro-survival pathways intact.
Pro-Death Signaling via NR2B-Containing NMDARs
Extrasynaptic NR2B-containing NMDARs are key mediators of excitotoxic neuronal death.[6][8] Their activation leads to the engagement of specific downstream effectors that promote apoptosis and neuronal damage.
-
PSD-95-nNOS Coupling: The C-terminal of the NR2B subunit contains a PDZ-binding motif that allows it to bind to the postsynaptic density protein-95 (PSD-95). PSD-95 acts as a scaffold, bringing neuronal nitric oxide synthase (nNOS) into close proximity with the receptor. Upon Ca²⁺ influx through NR2B-containing channels, nNOS is activated, leading to the production of nitric oxide (NO), a key mediator of neurotoxicity.[7] Disrupting this NR2B-PSD-95-nNOS complex has been shown to reduce ischemic brain damage.[7]
-
CREB Shut-Off: While synaptic NMDAR activity promotes the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which upregulates pro-survival genes, extrasynaptic NR2B activation is coupled to a CREB shut-off pathway, effectively suppressing these protective mechanisms.[4][11]
-
p38 MAPK Activation: NMDAR-dependent activation of the stress-activated kinase p38 mitogen-activated protein kinase (p38 MAPK) is a significant contributor to excitotoxic cell death.[12][13] This activation is triggered by Ca²⁺ influx and can be disrupted by peptides that interfere with the NR2B C-terminal, indicating a preferential link between NR2B and this pro-apoptotic kinase.[13]
-
DAPK1 and STEP: Death-associated protein kinase 1 (DAPK1) is another key protein in the NR2B-mediated death signaling pathway.[7] Furthermore, sustained NR2B stimulation can lead to the degradation of the tyrosine phosphatase STEP, which normally inactivates p38 MAPK. This degradation relieves the inhibition on p38 MAPK, promoting cell death.[12]
Pro-Survival Signaling via NR2A-Containing NMDARs
In contrast, the activation of synaptic NMDARs, which are predominantly NR2A-containing in mature neurons, promotes cell survival through several key pathways.
-
ERK1/2 Activation: Synaptic NMDARs are strongly coupled to the activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway. Activated ERK translocates to the nucleus and phosphorylates CREB.[7]
-
CREB Activation: Phosphorylated CREB promotes the transcription of pro-survival genes, including Brain-Derived Neurotrophic Factor (BDNF).
-
PI3K-Akt Pathway: Synaptic NMDAR activity also activates the PI3K-Akt signaling cascade, a central pathway that inhibits apoptosis and promotes cell survival.
Preclinical Evidence and Experimental Protocols
The neuroprotective potential of selective NR2B antagonists has been demonstrated in numerous in vitro and in vivo models of neuronal injury.
In Vitro Studies
In vitro models are crucial for elucidating mechanisms and screening compounds. A common paradigm involves exposing cultured neurons to excitotoxic insults.
-
Experimental Protocol: Glutamate/NMDA-Induced Excitotoxicity Assay
-
Cell Culture: Primary hippocampal or cortical neurons are cultured for 14-21 days in vitro (DIV) to allow for maturation and synapse formation.[14]
-
Pre-treatment: Cultures are pre-treated with the selective NR2B antagonist (e.g., Ifenprodil (B1662929), Ro 25-6981) or vehicle for a specified duration (e.g., 1 hour).[11]
-
Excitotoxic Insult: A toxic concentration of NMDA (e.g., 50 µM) or glutamate is applied for a short period (e.g., 15-60 minutes).[11][14]
-
Washout and Incubation: The excitotoxin is washed out, and neurons are returned to their original medium, sometimes still containing the antagonist.
-
Viability Assessment: After 24 hours, neuronal death is quantified using methods such as:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.[14]
-
Cell Staining: Using fluorescent dyes like Propidium Iodide (marks dead cells) and Hoechst 33342 (marks all nuclei) to calculate the percentage of dead cells.
-
MTT Assay: Measures the metabolic activity of viable cells.[15]
-
-
-
Quantitative Data from In Vitro Studies
| Compound | Model | Endpoint | Result | Reference |
| Ifenprodil (3 µM) | Cultured Neurons + 50 µM NMDA | Cell Death | Significant prevention of excitotoxic cell death | [11] |
| SL-82,0715 | Cultured Hippocampal Neurons + Glutamate | LDH Release | Blocked glutamate-induced neurotoxicity | [14] |
| CP-101,606 | Cultured Hippocampal Neurons + Glutamate | Neurotoxicity | IC₅₀ = 11 nM when co-applied, 35 nM when applied after | [16] |
| 2-BFI | HEK293 cells expressing NR1/NR2B | NMDAR Current Inhibition | IC₅₀ = 18.47 µM (vs. 238.6 µM for NR2A) | [17] |
In Vivo Studies
Animal models, particularly rodent models of stroke, are essential for evaluating the therapeutic efficacy of NR2B antagonists in a complex physiological system.
-
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized (e.g., with isoflurane).
-
Surgical Procedure: The middle cerebral artery (MCA) is occluded for a defined period (e.g., 90 minutes) typically using an intraluminal filament. This induces focal cerebral ischemia.
-
Drug Administration: The NR2B antagonist or vehicle is administered intravenously or intraperitoneally, either before, during, or after the ischemic insult.[18]
-
Reperfusion: The filament is withdrawn to allow blood flow to return to the ischemic territory.
-
Behavioral Assessment: Neurological deficits are assessed at various time points (e.g., 24h, 48h, 7 days) using standardized scoring systems (e.g., beam walking test, neurological deficit score).[18]
-
Infarct Volume Measurement: At the end of the experiment (e.g., 48 hours or 7 days post-MCAO), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to quantify the volume of the ischemic infarct.
-
-
Quantitative Data from In Vivo Studies
| Compound | Model | Dose/Regimen | Key Finding(s) | Reference |
| Tat-NR2B9c | Rat model of stroke | Systemic administration | Reduced ischemic brain damage | [7] |
| BZAD-01 | 6-OHDA rat model of Parkinson's | 10 mg/kg in drinking water | Significantly reduced dopamine (B1211576) cell loss and improved behavior | [19] |
| CP-101,606 | Rat cortical compression ischemia | 1-20 mg/kg IV | Dose-dependent improvement in functional recovery and reduced brain damage | [18] |
| 2-BFI + NVP-AAM077 | tMCAO rat model | Co-administration | Notable mitigation of cerebral ischemic injury | [17] |
Key Selective NR2B Antagonists
Several classes of compounds have been developed that show high selectivity for the NR2B subunit.
Ifenprodil and Derivatives
Ifenprodil is a phenylethanolamine that acts as a non-competitive antagonist, binding to a unique site at the interface between the GluN1 and GluN2B N-terminal domains.[20][21][22] It is a widely used pharmacological tool and has served as the basis for developing second and third-generation antagonists with improved properties.[1][10]
-
Traxoprodil (B148271) (CP-101,606): Developed by Pfizer, Traxoprodil is a potent and selective NR2B antagonist.[16][23] In preclinical models, it demonstrated significant neuroprotective effects in brain injury and ischemia.[18][23] It advanced to clinical trials for traumatic brain injury, where it showed a trend towards improved outcomes, particularly in the most severe cases, although the results were not statistically significant.[24] Its development was halted due to EKG abnormalities (QT prolongation).[23]
-
EVT-101 (ENS-101): Originating from Roche and developed by Evotec, EVT-101 is another selective NR2B antagonist.[15][25] Phase I studies showed it was well-tolerated, penetrated the brain, and modulated activity in brain regions relevant to memory and pain.[26][27][28] It was being developed for major depressive disorder but was discontinued.[25]
Other Notable Antagonists
-
Ro 25-6981: A highly selective and potent NR2B antagonist widely used in research to differentiate NR2B-mediated effects from those of other NMDAR subtypes.[6]
-
Neu2000: A multifunctional drug that acts as a moderate, NR2B-selective antagonist and also possesses potent antioxidant (spin-trapping) properties, designed to block multiple pathways of cell death in stroke.[2]
Clinical Translation and Future Directions
Despite robust preclinical data, the translation of selective NR2B antagonists into effective clinical therapies has been challenging.
-
Clinical Trial Outcomes: Trials with compounds like Traxoprodil for traumatic brain injury showed only modest benefits.[23][24] Other trials have been hampered by side effects or a failure to meet primary endpoints.[1][8]
-
Challenges:
-
Narrow Therapeutic Window: Like non-selective antagonists, the window for effective neuroprotection after an ischemic event may be very short, often before a patient can receive treatment.[2][5]
-
Side Effects: While better tolerated than non-selective antagonists, side effects such as dissociative symptoms and cardiovascular issues (e.g., QT prolongation with Traxoprodil) remain a concern.[23][27]
-
Complexity of Injury: Ischemic brain injury involves multiple pathological cascades beyond excitotoxicity, including inflammation and apoptosis, which may not be adequately addressed by targeting NR2B alone.
-
-
Future Directions:
-
Multi-target Drugs: Developing compounds like Neu2000 that address both excitotoxicity and oxidative stress could offer a broader therapeutic window and greater efficacy.[2]
-
Targeting Downstream Effectors: Instead of blocking the receptor itself, developing therapies that disrupt the specific pro-death signaling complexes downstream of NR2B (e.g., interfering with the PSD-95-nNOS interaction) is a promising alternative that may offer greater specificity and fewer side effects.[7][12]
-
Improved Patient Selection: Identifying patient populations most likely to benefit and optimizing the timing of administration will be crucial for future clinical trial success.
-
Conclusion
The selective antagonism of the NR2B subunit of the NMDA receptor remains a highly rational and compelling strategy for neuroprotection. The clear distinction between the pro-death signaling of extrasynaptic NR2B receptors and the pro-survival signaling of synaptic NR2A receptors provides a strong mechanistic foundation. While preclinical studies have consistently demonstrated the efficacy of selective NR2B antagonists in mitigating excitotoxic damage, clinical translation has been fraught with challenges. Future success in this field will likely depend on the development of next-generation therapies with improved safety profiles, multi-target actions, or the ability to precisely modulate the specific downstream signaling cascades that drive neuronal death.
References
- 1. NMDA/NR2B selective antagonists in the treatment of ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neu2000, an NR2B-selective, moderate NMDA receptor antagonist and potent spin trapping molecule for stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Neuroprotective effect of estrogen: role of nonsynaptic NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of nonsynaptic GluN2B-containing NMDA receptors in excitotoxicity: evidence that fluoxetine selectively inhibits these receptors and may have neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In developing hippocampal neurons, NR2B-containing NMDA receptors can mediate signalling to neuronal survival and synaptic potentiation, as well as neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NR2B-NMDA receptor mediated modulation of the tyrosine phosphatase STEP regulates glutamate induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific Targeting of Pro-Death NMDA Receptor Signals with Differing Reliance on the NR2B PDZ Ligand | Journal of Neuroscience [jneurosci.org]
- 14. Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EVT-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-BFI protects against ischemic stroke by selectively acting on NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The NMDA NR2B subunit-selective receptor antagonist, CP-101,606, enhances the functional recovery the NMDA NR2B subunit-selective receptor and reduces brain damage after cortical compression-induced brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective effects of a selective N-methyl-D-aspartate NR2B receptor antagonist in the 6-hydroxydopamine rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jneurosci.org [jneurosci.org]
- 23. Traxoprodil - Wikipedia [en.wikipedia.org]
- 24. The effect of the selective NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 25. EVT-101 - Wikipedia [en.wikipedia.org]
- 26. Evotec's EVT 101 Shown to Penetrate the Brain in Man and to Modulate Brain Activity during the Performance of Cognitive Tasks - Evotec [evotec.com]
- 27. Evotec Successfully Completes Single Ascending Dose Component of Phase I Trial with EVT 101 for Alzheimer's Disease - Evotec [evotec.com]
- 28. Evotec's EVT 101 Well Tolerated in Four Week Higher Repeat Dose Safety Study - Evotec [evotec.com]
Investigating Excitotoxicity with Ro 8-4304 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Ro 8-4304 Hydrochloride in the study of excitotoxicity, a critical pathological process in various neurological disorders. This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high preference for the GluN2B (formerly NR2B) subunit.[1][2][3][4][5] Its non-competitive and voltage-independent mechanism of action makes it a valuable tool for dissecting the signaling pathways involved in glutamate-induced neuronal injury.[1][2][3][5]
Core Concepts: Excitotoxicity and the Role of NMDA Receptors
Excitotoxicity is a phenomenon where excessive stimulation of glutamate (B1630785) receptors, particularly NMDA receptors, leads to neuronal damage and death. This process is initiated by a massive influx of calcium ions (Ca2+) into the neuron, triggering a cascade of detrimental downstream events. These include mitochondrial dysfunction, activation of apoptotic pathways, and the generation of reactive oxygen species. The NMDA receptor, a heterotetrameric ion channel, plays a central role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in the pathophysiology of stroke, traumatic brain injury, and neurodegenerative diseases like Huntington's and Alzheimer's disease.
This compound's selectivity for the GluN2B subunit is of particular interest, as this subunit is predominantly found in extrasynaptic NMDA receptors, which are strongly linked to cell death signaling pathways. In contrast, synaptic NMDA receptors, which are more likely to contain GluN2A subunits, are often associated with pro-survival signals. This makes Ro 8-4304 a targeted tool to investigate and potentially mitigate the detrimental effects of excitotoxicity.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the activity and neuroprotective effects of this compound.
| Parameter | Value | Conditions | Reference |
| IC50 (NMDA Receptor Antagonism) | 0.4 µM | General NMDA receptor antagonism | [1] |
| 2.3 µM | Inhibition of 10 µM NMDA response | [5] | |
| 0.36 µM | Inhibition of 100 µM NMDA response | [5] | |
| Selectivity | >100-fold | For GluN2B over GluN2A subunits | [1][5] |
| Experimental Model | Treatment | Ro 8-4304 Concentration | Outcome | Reference |
| Rat Cortical Neurons | 100 µM NMDA for 10 min | Concentration-dependent | Neuroprotection observed | [1] |
| Cultured Hippocampal Neurons | 50 µM Glutamate | 10 µM | No significant difference in peak calcium influx compared to glutamate alone | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of excitotoxicity using this compound.
In Vitro Excitotoxicity Assay using Primary Neuronal Cultures
Objective: To assess the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
N-methyl-D-aspartate (NMDA)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Isolate and culture primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium.
-
Maintain the cultures for 10-14 days in vitro (DIV) to allow for maturation and synapse formation.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of NMDA and glycine in a magnesium-free buffer (e.g., Locke's solution).
-
On the day of the experiment, replace the culture medium with the magnesium-free buffer.
-
Pre-incubate the neurons with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 30 minutes).
-
Induce excitotoxicity by adding NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the culture wells.
-
Incubate for a short duration (e.g., 10-20 minutes).
-
-
Post-Insult Incubation:
-
Remove the NMDA-containing medium and replace it with fresh, pre-warmed culture medium.
-
Return the plates to the incubator and incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay:
-
Collect the culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to measure the release of lactate (B86563) dehydrogenase from damaged cells.
-
-
Measurement of Intracellular Calcium Influx
Objective: To determine the effect of this compound on glutamate-induced intracellular calcium elevation.
Materials:
-
Primary hippocampal or cortical neurons
-
Fura-2 AM or other suitable calcium indicator dye
-
Glutamate
-
This compound
-
Fluorescence microscope or plate reader equipped for ratiometric calcium imaging
Procedure:
-
Cell Loading:
-
Load the cultured neurons with a calcium indicator dye (e.g., Fura-2 AM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Baseline Measurement:
-
Acquire baseline fluorescence readings before the addition of any stimulants.
-
-
Stimulation and Recording:
-
Pre-incubate the cells with this compound (or vehicle) for a defined period.
-
Add glutamate (e.g., 50 µM) to the cells.
-
Record the changes in intracellular calcium concentration by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for ratiometric dyes like Fura-2) to determine the relative change in intracellular calcium concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways in excitotoxicity and a typical experimental workflow for investigating the neuroprotective effects of this compound.
Caption: Excitotoxicity signaling cascade initiated by excessive glutamate and inhibited by Ro 8-4304 HCl.
Caption: Workflow for assessing the neuroprotective effects of this compound in vitro.
Caption: Logical relationship illustrating Ro 8-4304 HCl's mechanism in preventing neuronal injury.
References
- 1. Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypothermia reduces calcium entry via the N-methyl-D-aspartate and ryanodine receptors in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the State-Dependent Antagonism of Ro 8-4304 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 8-4304 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a more than 100-fold selectivity for receptors containing the GluN2B (formerly NR2B) subunit over those containing the GluN2A subunit.[1] This compound is distinguished by its non-competitive and voltage-independent mechanism of action.[2] A key feature of Ro 8-4304 is its state-dependent antagonism, a mode of action it shares with ifenprodil (B1662929).[1] This means its affinity for the NMDA receptor is dynamic, changing with the conformational state of the receptor. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the state-dependent antagonism of Ro 8-4304.
Quantitative Data
The state-dependent nature of Ro 8-4304's antagonism is evident in its varying inhibitory concentrations (IC50) under different agonist concentrations and its differential affinity for the various states of the NMDA receptor. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Condition | Source |
| IC50 | 0.36 µM | 100 µM NMDA | [1] |
| IC50 | 2.3 µM | 10 µM NMDA | [1] |
| IC50 | 0.4 µM | Not specified |
| Receptor State | Relative Affinity Increase (compared to resting state) | Source |
| Activated | 14-fold | [1] |
| Desensitized | 23-fold | [1] |
| Parameter | IC50 | Condition | Source |
| Inhibition of NMDA response | 0.6 µM | In the absence of spermine | [3] |
| Inhibition of NMDA response | 3.0 µM | In the presence of 1 mM spermine | [3] |
| Inhibition of NMDA response | 7.5 µM | In the presence of 3 mM spermine | [3] |
| Parameter | Effect | Source |
| Glutamate site agonist affinity | 3-4 fold increase upon Ro 8-4304 binding | [1] |
Experimental Protocols
The investigation of Ro 8-4304's mechanism of action has primarily relied on whole-cell voltage-clamp electrophysiology in primary neuronal cultures and heterologous expression systems.
Primary Neuronal Culture
-
Cell Type: Rat cortical neurons.
-
Culture Duration: Neurons are typically used for electrophysiological recordings after 7 to 14 days in vitro.
-
Culture Conditions: Specific culture media and conditions for primary cortical neurons are maintained to ensure cell health and synapse formation.
Whole-Cell Voltage-Clamp Electrophysiology
-
Objective: To measure the effect of Ro 8-4304 on NMDA receptor-mediated currents in response to agonist application.
-
Recording Configuration: Whole-cell patch-clamp.
-
External Solution (in mM): 149 NaCl, 3.25 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, and 11 D-glucose. The pH is adjusted to 7.35 with NaOH, and the osmolarity is adjusted to 350 mOsmol/L with sucrose.[4]
-
Internal Pipette Solution (Typical): A cesium-based solution is often used to block potassium channels and improve voltage clamp quality. A representative solution may contain (in mM): 120 CsF, 10 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP. The pH is adjusted to 7.2 with CsOH.
-
Voltage Protocol: Neurons are voltage-clamped at a holding potential of -60 mV or -70 mV.
-
Agonist and Antagonist Application: NMDA and Ro 8-4304 are applied via a rapid perfusion system to allow for fast solution exchange and precise control of drug application timing.
-
State-Dependency Assessment:
-
Resting State: Ro 8-4304 is applied before the agonist (NMDA) to assess its affinity for the closed, resting state of the receptor.
-
Activated State: Ro 8-4304 is co-applied with the agonist (NMDA) to determine its affinity for the open/activated state.
-
Desensitized State: The receptor is first exposed to a prolonged application of the agonist to induce desensitization, followed by the application of Ro 8-4304 to measure its affinity for the desensitized state.
-
Recombinant Receptor Expression
-
System: Human embryonic kidney (HEK293) cells or Xenopus oocytes.
-
Transfection: Cells are transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B, or GluN1 and GluN2A).
-
Purpose: To precisely control the subunit composition of the NMDA receptors and confirm the selectivity of Ro 8-4304 for GluN2B-containing receptors.
-
Electrophysiology: Whole-cell voltage-clamp or two-electrode voltage-clamp (for oocytes) is performed as described above.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Ro 8-4304 state-dependent antagonism of the NMDA receptor.
Experimental Workflow for Assessing State-Dependency
Caption: Workflow for electrophysiological assessment of state-dependent antagonism.
Logical Relationship of Ro 8-4304 Binding and Allosteric Modulation
Caption: Allosteric interactions of Ro 8-4304 with the NMDA receptor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 3. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ro 8-4304 Hydrochloride in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 8-4304 Hydrochloride is a potent, non-competitive, and voltage-independent antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high selectivity for the GluN2B (formerly NR2B) subunit.[1][2] Primarily characterized for its neuroprotective effects by inhibiting excitotoxicity, emerging evidence suggests that antagonists of the GluN2B-containing NMDA receptor may also play a role in cancer cell viability and proliferation. This document provides detailed application notes and protocols for the in vitro use of this compound in cell culture, with a focus on both neuronal and cancer cell lines.
Mechanism of Action
This compound exerts its antagonistic effect on the NMDA receptor in a state-dependent manner, showing a higher affinity for the activated and desensitized states of the receptor.[1] By selectively blocking the GluN2B subunit, it inhibits the influx of calcium ions (Ca²⁺) that is triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine).[3] This blockade of Ca²⁺ influx disrupts downstream signaling cascades that can lead to either neuronal protection or, as recent studies suggest, inhibition of cancer cell survival and induction of apoptosis.[3][4]
Signaling Pathway of NMDA Receptor (GluN2B Subunit) Blockade
The following diagram illustrates the signaling pathway affected by the blockade of the GluN2B subunit of the NMDA receptor by this compound.
Caption: NMDA receptor (GluN2B) signaling pathway and its inhibition by Ro 8-4304.
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant GluN2B antagonists.
Table 1: IC₅₀ Values of this compound in Neuronal Cells
| Cell Type | Condition | IC₅₀ (µM) | Reference |
| Rat Cultured Cortical Neurons | Inhibition of 10 µM NMDA response | 2.3 | [1] |
| Rat Cultured Cortical Neurons | Inhibition of 100 µM NMDA response | 0.36 | [1] |
Table 2: Effects of Other Selective GluN2B Antagonists on Cancer Cell Lines
| Compound | Cell Line | Assay | Effect | Concentration/IC₅₀ | Reference |
| Ifenprodil | A549 (NSCLC) | Cell Viability | Reduced | Not specified | [4] |
| Ro 25-6981 | A549 (NSCLC) | Cell Viability | Reduced | Not specified | [4] |
| Ifenprodil | H460 (NSCLC) | Cell Viability | Reduced | Not specified | [4] |
| Ro 25-6981 | H460 (NSCLC) | Cell Viability | Reduced | Not specified | [4] |
| Ifenprodil | PanC-1 (Pancreatic) | Cell Viability | Reduced | ~442 µM | [5] |
| Ro 25-6981 | PanC-1 (Pancreatic) | Cell Viability | Reduced | 200 - 800 µM range | [5] |
Note: NSCLC stands for Non-Small Cell Lung Cancer.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount: Based on the desired stock concentration and volume, calculate the mass of this compound needed. The molecular weight of this compound is 406.88 g/mol .
-
Example for a 10 mM stock solution in 1 mL:
-
Mass (g) = 10 x 10⁻³ mol/L * 1 x 10⁻³ L * 406.88 g/mol = 0.0040688 g = 4.07 mg
-
-
-
Dissolution:
-
For a high concentration stock (e.g., 100 mM), dissolve the calculated mass of this compound in the appropriate volume of DMSO.[] Vortex thoroughly until the powder is completely dissolved.
-
For a lower concentration stock (e.g., 10 mM), the compound is soluble in water.[] Dissolve the powder in sterile water and vortex.
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cell line (e.g., A549, H460, or other cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: General workflow for an MTT-based cell viability assay.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume growth.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM, and potentially higher for cancer cell lines based on data for other NR2B antagonists).[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Concluding Remarks
This compound is a valuable research tool for investigating the role of the NMDA receptor's GluN2B subunit in various cellular processes. While its primary application has been in neuroscience, the emerging data on the effects of GluN2B antagonists on cancer cells opens new avenues for research in oncology and drug development. The protocols provided here offer a starting point for in vitro studies. Researchers should optimize the experimental conditions, including cell density, compound concentration, and incubation times, for their specific cell lines and research questions.
References
- 1. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of GluN2B-Containing NMDA receptor antagonist for antitumor and antidepressant therapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
In Vivo Administration of Ro 8-4304 Hydrochloride in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 8-4304 hydrochloride is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the NR2B subunit.[1][2][3] This selectivity suggests its potential as a therapeutic agent in neurological disorders where NR2B-containing NMDA receptor overactivation is implicated, such as neuropathic pain, Parkinson's disease, and cerebral ischemia.[4][5] While in vitro studies have extensively characterized its mechanism of action, comprehensive in vivo dosage data in rodent models remains limited in publicly available scientific literature. This document aims to provide a framework for researchers initiating in vivo studies with this compound by outlining its known pharmacological properties and presenting a generalized protocol for rodent administration.
Data Presentation
Despite a thorough review of existing literature, specific quantitative data on the in vivo dosage of this compound in rodent models (e.g., dose, route of administration, frequency, and observed effects) is not available. Research has primarily focused on its in vitro characterization.[3] Studies on similar NR2B antagonists, such as Ro 25-6981 and ifenprodil, have demonstrated neuroprotective and anticonvulsant effects in vivo, suggesting a potential avenue for future investigation with Ro 8-4304.[4][6]
Signaling Pathway
This compound exerts its effect by binding to the NR2B subunit of the NMDA receptor. This allosteric modulation inhibits the ion channel function, preventing the influx of calcium ions (Ca²⁺) that is typically triggered by the binding of glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine. The overactivation of NMDA receptors and subsequent excessive Ca²⁺ influx are key events in the excitotoxic cascade leading to neuronal damage in various neurological conditions. By selectively targeting the NR2B subunit, Ro 8-4304 is hypothesized to mitigate excitotoxicity while potentially avoiding some of the adverse effects associated with non-selective NMDA receptor antagonists.
Experimental Protocols
Given the absence of specific published in vivo protocols for this compound, the following generalized methodology is provided as a starting point for researchers. This protocol is based on standard practices for administering novel compounds to rodents and should be adapted based on preliminary dose-finding and tolerability studies.
Objective: To evaluate the in vivo efficacy and safety profile of this compound in a rodent model of a specific neurological disorder.
Materials:
-
This compound (purity ≥98%)
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and Tween 80, depending on the compound's solubility)
-
Rodent model (e.g., rats or mice, specific strain relevant to the disease model)
-
Standard laboratory equipment for animal handling, injection, and behavioral assessment.
Procedure:
-
Compound Preparation:
-
On the day of the experiment, prepare a stock solution of this compound in the chosen vehicle.
-
The concentration of the stock solution should be calculated to allow for the desired final injection volume (typically 5-10 ml/kg for intraperitoneal injection in rats).
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be required. The final solution should be sterile-filtered.
-
-
Animal Handling and Acclimation:
-
House animals in a controlled environment (temperature, humidity, light-dark cycle) with ad libitum access to food and water.
-
Allow for an acclimation period of at least one week before the start of the experiment.
-
Handle animals regularly to minimize stress-induced variability.
-
-
Dose-Finding Study (Pilot Study):
-
Begin with a wide range of doses, informed by any available in vitro IC₅₀ values and data from structurally similar compounds. A logarithmic dose progression is often used (e.g., 0.1, 1, 10 mg/kg).
-
Administer single doses via the chosen route (e.g., intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) gavage).
-
Closely monitor animals for any signs of toxicity, including changes in weight, behavior, and motor function, for at least 24-48 hours post-administration.
-
Establish the maximum tolerated dose (MTD) and a range of non-toxic, behaviorally active doses.
-
-
Efficacy Study:
-
Randomly assign animals to treatment groups (vehicle control and one or more doses of this compound).
-
Administer the compound or vehicle according to the study design (e.g., single dose or repeated dosing over a specific period). The timing of administration will depend on the disease model and the expected therapeutic window.
-
Conduct behavioral or physiological assessments at appropriate time points to evaluate the compound's efficacy.
-
At the end of the study, collect tissues for further analysis (e.g., histology, biochemistry) as required.
-
Experimental Workflow Diagram:
Conclusion
This compound holds promise as a selective NR2B antagonist for the study and potential treatment of neurological disorders. However, the lack of published in vivo dosage data necessitates a careful and systematic approach to preclinical evaluation. The protocols and diagrams provided herein offer a foundational framework for researchers to design and execute initial in vivo experiments in rodent models. It is imperative that future research in this area includes detailed reporting of dosage, administration routes, and observed effects to build a comprehensive understanding of the in vivo pharmacology of this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. academic.oup.com [academic.oup.com]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. mdpi.com [mdpi.com]
- 5. Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Altered Structure and Function of NMDA Receptors in Development of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Patch-Clamp Studies Using Ro 8-4304
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 8-4304 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a strong preference for receptors containing the GluN2B subunit.[1][2][3] As a non-competitive and voltage-independent antagonist, Ro 8-4304 offers a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors.[1][2] Its state-dependent mechanism of action, with higher affinity for activated and desensitized receptor states, makes it a nuanced modulator of glutamatergic neurotransmission.[1][2][3] These application notes provide detailed protocols for utilizing Ro 8-4304 in electrophysiological patch-clamp experiments to characterize its effects on NMDA receptor currents.
Quantitative Data Summary
The inhibitory effects of Ro 8-4304 on NMDA receptor currents have been quantified in various experimental systems. The following tables summarize key quantitative data for easy comparison.
Table 1: Inhibitory Concentration (IC50) of Ro 8-4304 on NMDA-Evoked Currents
| Cell Type | Agonist Concentration | IC50 (µM) | Reference |
| Rat Cultured Cortical Neurons | 10 µM NMDA | 2.3 | [1][2] |
| Rat Cultured Cortical Neurons | 100 µM NMDA | 0.36 | [1][2][3] |
| Rat Cultured Cortical Neurones | 100 µM NMDA | 0.6 | [4] |
| Recombinant NR1/NR2B Receptors | Not Specified | 0.4 | [3] |
Table 2: Influence of Spermine on Ro 8-4304 Potency
| Cell Type | NMDA Concentration | Spermine Concentration | Ro 8-4304 IC50 (µM) | Reference |
| Rat Cultured Cortical Neurones | 100 µM | 0 mM | 0.6 | [4] |
| Rat Cultured Cortical Neurones | 100 µM | 1 mM | 3.0 | [4] |
| Rat Cultured Cortical Neurones | 100 µM | 3 mM | 7.5 | [4] |
Signaling Pathway
Ro 8-4304 exerts its effect by directly antagonizing the GluN2B subunit of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane to relieve magnesium block, leads to the influx of cations, most notably Ca2+. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity and other cellular processes. Ro 8-4304, by blocking the receptor, inhibits this influx and the subsequent signaling pathways.
References
- 1. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays with Ro 8-4304
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for utilizing the GluN2B-selective NMDA receptor antagonist, Ro 8-4304, in conjunction with calcium imaging to measure and characterize neuronal activity.
Introduction
Calcium imaging is a cornerstone technique in neuroscience for monitoring the activity of large neuronal populations with single-cell resolution.[1][2][3] It relies on fluorescent indicators that report changes in intracellular calcium concentration ([Ca²⁺]i), which are a direct consequence of neuronal depolarization and synaptic activity.[4][5] The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor that, upon activation, facilitates significant calcium influx into the neuron, triggering a wide range of signaling cascades.[6]
Ro 8-4304 is a potent and selective antagonist that targets NMDA receptors containing the GluN2B subunit.[7][8] Its non-competitive and voltage-independent mechanism of action makes it a valuable pharmacological tool for dissecting the specific contribution of GluN2B-containing NMDA receptors to neuronal signaling and excitotoxicity.[7][9]
This application note details the use of Ro 8-4304 as an inhibitory compound in a calcium imaging assay to quantify its effect on NMDA-induced calcium transients in cultured neurons.
Mechanism of Action of Ro 8-4304
Ro 8-4304 acts as a selective, non-competitive antagonist of NMDA receptors.[7][8] It exhibits over 100-fold selectivity for receptors containing the GluN2B subunit compared to those with the GluN2A subunit.[7] The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor opens its ion channel, allowing the influx of cations, most notably Ca²⁺. Ro 8-4304 binds to a site on the GluN2B subunit, allosterically inhibiting the channel's function and thereby blocking this calcium influx.[6][9] This inhibitory action is state-dependent, meaning Ro 8-4304 has a higher affinity for the activated and desensitized states of the receptor.[7] By measuring the reduction in NMDA-induced calcium signals, one can directly quantify the inhibitory potency of Ro 8-4304.
Caption: Signaling pathway of Ro 8-4304 at the GluN2B-containing NMDA receptor.
Data Presentation: Quantitative Summary
The inhibitory activity of Ro 8-4304 has been characterized in various experimental systems. The following table summarizes key quantitative data.
| Parameter | Value | Conditions | Source |
| IC₅₀ | 0.36 µM | Inhibition of 100 µM NMDA response in rat cortical neurons. | [7] |
| IC₅₀ | 2.3 µM | Inhibition of 10 µM NMDA response in rat cortical neurons. | [7] |
| IC₅₀ | ~0.4 µM | General NMDA receptor antagonism. | |
| Selectivity | >100-fold | Preference for GluN2B-containing receptors over GluN2A. | [7] |
| Mechanism | Non-competitive | Binds to a site distinct from the agonist binding site. | [7][8] |
| Interaction | Allosteric | Competes with spermine; its IC₅₀ is increased in the presence of spermine. | [10] |
Application Note & Experimental Protocols
Principle of the Assay
This assay quantifies the inhibitory effect of Ro 8-4304 on neuronal activity by measuring changes in [Ca²⁺]i. Cultured neurons are loaded with a ratiometric calcium indicator, such as Fura-2 AM. A baseline fluorescence ratio is established before introducing Ro 8-4304. Subsequently, the neurons are stimulated with NMDA to induce a significant Ca²⁺ influx through NMDA receptors. The magnitude of this calcium transient is measured. In the presence of Ro 8-4304, the NMDA-induced Ca²⁺ influx is expected to be attenuated. The degree of attenuation is proportional to the concentration and potency of Ro 8-4304, allowing for the determination of dose-response relationships and IC₅₀ values.
Experimental Workflow
References
- 1. [Measuring Neural Activity Using Calcium Indicators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Imaging Data Analysis [simonsfoundation.org]
- 3. Calcium imaging - Wikipedia [en.wikipedia.org]
- 4. cs229.stanford.edu [cs229.stanford.edu]
- 5. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 6. NMDA receptor review [hellobio.com]
- 7. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Extracellular Modulation of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 8-4304 in Animal Models of Ischemic Stroke
Disclaimer: The following application notes and protocols are a synthesized guide based on methodologies for similar NR2B-selective NMDA receptor antagonists in preclinical ischemic stroke research. As of the latest literature review, specific in vivo efficacy data and established protocols for Ro 8-4304 in animal models of ischemic stroke are not publicly available. Therefore, the following information should be considered a starting point for research, with the understanding that optimization of dosages, administration routes, and timing will be necessary.
Introduction
Ro 8-4304 is a potent and selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, is a key mechanism of neuronal injury following cerebral ischemia. The NR2B subunit is predominantly expressed in the forebrain and is critically involved in mediating excitotoxic neuronal death. Consequently, selective blockade of NR2B-containing NMDA receptors with compounds like Ro 8-4304 presents a promising therapeutic strategy for mitigating ischemic brain damage.
These application notes provide a comprehensive overview of the potential use of Ro 8-4304 in rodent models of focal cerebral ischemia, a common approach in stroke research. The provided protocols are based on established procedures for similar compounds and are intended to serve as a template for researchers initiating studies with Ro 8-4304.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for Ro 8-4304 based on typical findings for neuroprotective agents in preclinical stroke models. These values are illustrative and must be experimentally determined.
Table 1: Hypothetical Dose-Response of Ro 8-4304 on Infarct Volume and Neurological Deficit
| Dosage (mg/kg, i.v.) | Infarct Volume (% of hemisphere) | Neurological Score (mNSS) |
| Vehicle Control | 45 ± 5 | 10 ± 2 |
| 1 | 35 ± 6 | 8 ± 2 |
| 3 | 25 ± 5 | 6 ± 1 |
| 10 | 22 ± 4 | 5 ± 1 |
*Data are presented as mean ± SD. mNSS: modified Neurological Severity Score.
Table 2: Hypothetical Therapeutic Window of Ro 8-4304 (3 mg/kg, i.v.)
| Time of Administration (post-MCAO) | Infarct Volume (% of hemisphere) | Neurological Score (mNSS) |
| 30 minutes | 26 ± 5 | 6 ± 2 |
| 1 hour | 28 ± 6 | 7 ± 2 |
| 2 hours | 35 ± 7 | 8 ± 1 |
| 4 hours | 42 ± 5 | 9 ± 2 |
*MCAO: Middle Cerebral Artery Occlusion.
Experimental Protocols
Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
The tMCAO model is a widely used method to mimic focal ischemic stroke in humans.[1][2]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a silicone-coated tip
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
-
Ro 8-4304
-
Vehicle (e.g., saline or DMSO solution)
Procedure:
-
Anesthetize the rat with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.
-
Place the animal in a supine position on a heating pad to maintain rectal temperature at 37.0 ± 0.5°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and fascia.
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated 4-0 monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler flowmetry, confirms successful occlusion.
-
After the desired period of occlusion (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the neck incision and allow the animal to recover from anesthesia.
Administration of Ro 8-4304
Route of Administration:
-
Intravenous (i.v.) injection: This is a common route for acute administration in stroke models, allowing for rapid systemic distribution. A catheter can be placed in the femoral or tail vein.
-
Intraperitoneal (i.p.) injection: Another common route, though absorption and peak plasma concentration may be slower compared to i.v.
Protocol for Intravenous Administration:
-
Prepare a stock solution of Ro 8-4304 in a suitable vehicle. The final concentration should be such that the required dose can be administered in a small volume (e.g., 1-2 ml/kg).
-
At the desired time point (e.g., 30 minutes after the onset of reperfusion), administer the calculated dose of Ro 8-4304 or vehicle via the indwelling catheter.
-
Flush the catheter with a small volume of saline to ensure complete delivery of the compound.
Assessment of Ischemic Damage and Functional Outcome
Infarct Volume Measurement (24 or 48 hours post-MCAO):
-
Euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Carefully remove the brain and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Cut coronal sections (e.g., 20 µm thick) using a cryostat.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet.
-
Capture images of the stained sections and quantify the infarct area in each section using image analysis software.
-
Calculate the total infarct volume, often corrected for edema.
Neurological Function Assessment:
-
Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, balance, and reflex functions. The test is typically performed at baseline and at various time points post-MCAO (e.g., 1, 3, 7, and 14 days). Scores range from 0 (normal) to 18 (maximal deficit).
-
Cylinder Test: Assesses forelimb use asymmetry. The rat is placed in a transparent cylinder, and the number of times it rears and touches the wall with its impaired, unimpaired, or both forelimbs is recorded.
-
Adhesive Removal Test: Measures somatosensory deficit. A small adhesive sticker is placed on the paw of each forelimb, and the time to contact and remove the sticker is recorded.
Visualizations
Signaling Pathway of Excitotoxicity and Ro 8-4304 Intervention
References
Application Notes and Protocols for Ro 8-4304 Hydrochloride in Alcohol Dependence Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol dependence is a chronic relapsing disorder characterized by a compulsion to seek and consume alcohol, loss of control in limiting intake, and the emergence of a negative emotional state during withdrawal. The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, plays a critical role in the neurobiology of alcohol dependence. Chronic alcohol exposure leads to an upregulation of NMDA receptors, contributing to withdrawal hyperexcitability and relapse. The GluN2B subunit of the NMDA receptor is of particular interest due to its involvement in synaptic plasticity and its high sensitivity to ethanol (B145695).
Ro 8-4304 Hydrochloride is a potent and selective antagonist of NMDA receptors containing the GluN2B subunit. While direct studies on Ro 8-4304 in alcohol dependence are limited, extensive research on other selective GluN2B antagonists, such as Ro 25-6981 and ifenprodil, provides a strong rationale for its use in investigating the mechanisms of alcohol dependence and as a potential therapeutic agent. These application notes provide a comprehensive guide for utilizing this compound in preclinical alcohol dependence research, with protocols and data extrapolated from studies on functionally similar compounds.
Mechanism of Action in Alcohol Dependence
Chronic exposure to alcohol leads to a compensatory upregulation of NMDA receptors, particularly those containing the GluN2B subunit.[1] During alcohol withdrawal, this enhanced NMDA receptor function contributes to excessive glutamate (B1630785) activity, leading to symptoms such as anxiety, seizures, and craving.[2] Ro 8-4304, by selectively blocking GluN2B-containing NMDA receptors, is hypothesized to normalize this glutamatergic hyperactivity. This antagonism is expected to reduce the severity of withdrawal symptoms and decrease alcohol-seeking behavior. The signaling pathway below illustrates the proposed mechanism.
Data Presentation: Efficacy of Selective GluN2B Antagonists
The following tables summarize quantitative data from preclinical studies using selective GluN2B antagonists, providing an expected efficacy profile for Ro 8-4304.
Table 1: Effect of Selective GluN2B Antagonists on Alcohol Intake in Rodents
| Compound | Animal Model | Dosing Regimen | Route of Administration | Effect on Alcohol Intake (g/kg/24h) | Reference |
| Ro 25-6981 | Long-Evans Rats | 0.5 µM (in vitro) | Bath application | N/A (Reduced NMDA-EPSCs) | [3] |
| Ifenprodil | Long-Evans Rats | Not specified | Systemic | Reduced alcohol drinking | [4] |
| GluN2B Deletion | Mice | Genetic deletion in cortical interneurons | N/A | Decreased at 9% and 15% ethanol concentrations | [4] |
Table 2: Effect of Selective GluN2B Antagonists on Alcohol Withdrawal Symptoms in Rodents
| Compound | Animal Model | Withdrawal Assessment | Dosing Regimen | Route of Administration | Effect on Withdrawal Score | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ifenprodil | Mice | Not specified | 1 and 10 mg/kg | Not specified | Suppressed severity of withdrawal |[5] | | Ro 25-6981 | Adolescent Rats | Not specified | 5 µM (in vitro) | Bath application | N/A (Reduced NMDA-fEPSPs after binges) |[6] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on alcohol dependence in rodents.
Protocol 1: Two-Bottle Choice Intermittent Access Model for Alcohol Consumption
This model is used to induce and measure voluntary alcohol consumption in rodents.[7][8]
Materials:
-
This compound
-
Vehicle (e.g., saline, sterile water)
-
Ethanol (20% v/v in tap water)
-
Standard rodent chow and water
-
Animal caging with two sipper tubes per cage
-
Animal scale
Procedure:
-
Acclimation: House male Long-Evans or Wistar rats individually and allow them to acclimate for one week with ad libitum access to food and water.
-
Intermittent Access Schedule:
-
On Mondays, Wednesdays, and Fridays, provide 24-hour access to two bottles: one containing 20% ethanol and the other containing water.[9]
-
On Tuesdays, Thursdays, Saturdays, and Sundays, replace the ethanol bottle with a second water bottle.
-
-
Drug Administration:
-
After a stable baseline of alcohol intake is established (typically 5-6 sessions), begin administration of this compound or vehicle.
-
Administer the compound via the desired route (e.g., intraperitoneal injection) at a predetermined time before the start of the alcohol access period.
-
-
Data Collection:
-
Weigh the water and ethanol bottles at the beginning and end of each 24-hour access period to determine the volume consumed.
-
Weigh the animals daily to calculate alcohol intake in g/kg.
-
Calculate alcohol preference as (volume of ethanol consumed / total volume of fluid consumed) x 100.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of this compound treatment to the vehicle control group over time.
Protocol 2: Assessment of Alcohol Withdrawal Symptoms
This protocol describes a method for inducing alcohol dependence and scoring withdrawal severity in mice.[10]
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Ethanol vapor chamber
-
Ethanol (95%)
-
Pyrazole (B372694) (alcohol dehydrogenase inhibitor)
-
Observation cages
-
Handling-Induced Convulsion (HIC) scoring sheet
Procedure:
-
Induction of Dependence:
-
Expose C57BL/6J mice to chronic intermittent ethanol vapor for 72 hours.
-
Administer pyrazole (1 mmol/kg, i.p.) prior to vapor exposure to maintain stable blood ethanol concentrations.
-
Control animals are exposed to air under the same conditions.
-
-
Withdrawal Assessment:
-
At the end of the 72-hour exposure, remove mice from the chambers to initiate withdrawal.
-
Administer this compound or vehicle at the beginning of the withdrawal period.
-
-
Somatic Sign Scoring:
-
At various time points during withdrawal (e.g., 2, 4, 8, 12, 24 hours), observe the mice for 20 minutes and score the occurrence of somatic signs such as tremor, tail stiffness, and abnormal gait.[11]
-
-
Handling-Induced Convulsion (HIC) Scoring:
-
At specific time points, assess HIC by lifting the mouse by its tail.
-
Score convulsions on a scale of 0 (no convulsion) to 7 (spontaneous convulsion).[10]
-
-
Data Analysis: Compare the withdrawal scores between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test for non-parametric scores).
Conclusion
This compound, as a selective GluN2B antagonist, represents a valuable tool for dissecting the role of this specific NMDA receptor subunit in the pathophysiology of alcohol dependence. The protocols and representative data provided in these application notes, based on studies with functionally similar compounds, offer a solid framework for researchers to design and execute experiments aimed at understanding the mechanisms of alcohol addiction and evaluating novel therapeutic strategies. Further research directly employing Ro 8-4304 is warranted to confirm its efficacy and elucidate its precise molecular actions in the context of alcohol use disorders.
References
- 1. The NMDA Receptor and Alcohol Addiction - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role of Altered Structure and Function of NMDA Receptors in Development of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Reduced ethanol drinking following selective cortical interneuron deletion of the GluN2B NMDA receptors subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ifenprodil influences changes in mouse behaviour related to acute and chronic ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Modelling alcohol consumption in rodents using two-bottle choice home cage drinking and optional lickometry-based microstructural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intermittent Access to 20% Ethanol Induces High Ethanol Consumption in Long–Evans and Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic intermittent voluntary alcohol drinking induces hyperalgesia in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An alcohol withdrawal test battery measuring multiple behavioral symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of affective and somatic signs of ethanol withdrawal in C57BL/6J mice using a short term ethanol treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Ro 8-4304 Hydrochloride via Intraperitoneal (IP) Injection
Introduction
Ro 8-4304 Hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating high selectivity for the GluN2B (formerly NR2B) subunit.[1] It functions as a non-competitive, voltage-independent antagonist.[1] This characteristic makes it a valuable tool in neuroscience research, particularly in studies related to neurological and psychiatric disorders where the GluN2B subunit is implicated. These application notes provide a detailed protocol for the preparation and intraperitoneal (IP) administration of this compound in a research setting.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| Molecular Weight | 406.88 g/mol | [2][3] |
| CAS Number | 1312991-77-7 | [1][2][3][] |
| Solubility | 10 mM in Water, 100 mM in DMSO | [] |
| Storage | Desiccate at Room Temperature | [2] |
Table 2: Example Dosing and Vehicle Formulation for In Vivo Studies
| Parameter | Details | Citations |
| Animal Model | Mice (e.g., C57Bl/6) | [5] |
| Dosage | 30 mg/kg | [5] |
| Vehicle | 50% DMSO in 0.9% Saline | [5] |
| Stock Solution | 30 mg/mL in 50% DMSO / 50% 0.9% Saline | [5] |
| Injection Volume | Typically up to 10 mL/kg for mice | [6] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[6]
-
Animal scale for accurate weighing
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Reagent Preparation: Injection Solution (3 mg/mL)
This protocol is adapted from published methodologies for similar compounds.[5] Researchers should optimize concentrations based on their specific experimental needs.
-
Prepare 50% DMSO / 50% Saline Vehicle:
-
In a sterile container, mix equal volumes of sterile DMSO and sterile 0.9% saline. For example, mix 5 mL of DMSO with 5 mL of 0.9% saline to make 10 mL of vehicle.
-
Vortex gently to ensure a homogenous solution.
-
-
Prepare this compound Stock Solution (e.g., 30 mg/mL):
-
Weigh the required amount of this compound powder.
-
To prepare a 30 mg/mL stock, dissolve 30 mg of the compound in 0.5 mL of DMSO.
-
Add 0.5 mL of 0.9% saline to the mixture and vortex thoroughly to ensure complete dissolution.[5]
-
-
Prepare Working Injection Solution (e.g., 3 mg/mL):
-
Perform a 1:10 dilution of the stock solution with the 50% DMSO / 50% Saline vehicle.
-
For example, take 100 µL of the 30 mg/mL stock solution and add it to 900 µL of the 50% DMSO / 50% Saline vehicle to obtain a final concentration of 3 mg/mL.
-
Vortex the working solution before drawing it into the syringe.
-
Animal Preparation and IP Injection Procedure
This procedure is based on standard guidelines for intraperitoneal injections in mice.[6]
-
Calculate Injection Volume:
-
Weigh the animal accurately using a calibrated scale.
-
Calculate the required volume using the formula: Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)
-
For a 25g (0.025 kg) mouse receiving a 30 mg/kg dose from a 3 mg/mL solution: (0.025 kg x 30 mg/kg) / 3 mg/mL = 0.25 mL
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
-
Tilt the animal slightly downwards (head towards the floor) to allow the abdominal organs to shift away from the injection site.
-
-
Injection Procedure:
-
Draw the calculated volume of the this compound working solution into a sterile syringe fitted with a 25-27 gauge needle.
-
Identify the injection site, which is typically the lower right quadrant of the abdomen, to avoid the cecum and urinary bladder.[6]
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
-
If no fluid is aspirated, smoothly depress the plunger to administer the solution.[6]
-
Withdraw the needle swiftly and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 10-15 minutes post-injection for any signs of distress, adverse reactions, or leakage from the injection site.
-
Monitor the animal according to the specific experimental timeline for behavioral or physiological changes.
-
Record the procedure, including the compound, dose, volume, and time of administration, on the animal's record.
-
Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for Western Blot Analysis of Downstream Targets Following Ro 8-4304 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 8-4304 is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit.[1][2][3] NMDA receptors are ligand-gated ion channels that play a crucial role in excitatory synaptic transmission, plasticity, and neuronal development.[4] The influx of Ca²⁺ through the NMDA receptor channel activates a complex network of downstream signaling pathways.[2] By selectively blocking GluN2B-containing NMDA receptors, Ro 8-4304 provides a valuable tool to investigate the specific roles of this subunit in cellular processes and to explore its therapeutic potential in various neurological and psychiatric disorders.[5][6]
This document provides detailed application notes and protocols for the Western blot analysis of key downstream signaling targets modulated by Ro 8-4304 treatment. The focus is on proteins whose phosphorylation state or expression levels are known to be altered by the inhibition of GluN2B-containing NMDA receptors.
Mechanism of Action of Ro 8-4304
Ro 8-4304 acts as a non-competitive antagonist at the NMDA receptor, meaning it does not compete with the agonist's glutamate (B1630785) for its binding site.[2] Its selectivity for the GluN2B subunit allows for the specific interrogation of signaling pathways coupled to this particular receptor subtype.[1][3] The C-terminal domain of the GluN2B subunit is a critical hub for interaction with numerous intracellular signaling proteins.[3] Inhibition of GluN2B by Ro 8-4304 is expected to modulate the activity of several key downstream effectors, including:
-
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): A serine/threonine kinase that is highly abundant at postsynaptic densities and is a crucial mediator of synaptic plasticity.[7][8]
-
Extracellular Signal-Regulated Kinase (ERK/MAPK): A key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival.[9][10]
-
cAMP Response Element-Binding Protein (CREB): A transcription factor that plays a critical role in neuronal plasticity, learning, and memory.[11][12]
Data Presentation
Table 1: Expected Changes in Downstream Target Proteins Following Ro 8-4304 Treatment
| Target Protein | Phosphorylation Site | Expected Change with Ro 8-4304 Treatment | Rationale |
| CaMKII | Thr286 | Decrease | NMDA receptor-mediated Ca²⁺ influx is a primary activator of CaMKII. Inhibition by Ro 8-4304 is expected to reduce its autophosphorylation at Thr286, a marker of its activation.[7][13] |
| ERK1/2 (p44/42 MAPK) | Thr202/Tyr204 | Decrease | The Ras-Raf-MEK-ERK pathway can be modulated by NMDA receptor activity. Inhibition of GluN2B may lead to a reduction in ERK1/2 phosphorylation.[14][15] |
| CREB | Ser133 | Decrease | Ca²⁺-dependent signaling pathways initiated by NMDA receptor activation are known to converge on the phosphorylation of CREB at Ser133, which is essential for its transcriptional activity.[11][16][17] |
| PSD-95 | - | No significant change in total protein levels expected with acute treatment | PSD-95 is a scaffolding protein that anchors NMDA receptors at the synapse. While its interaction with GluN2B is critical for downstream signaling, acute Ro 8-4304 treatment is not expected to alter its overall expression.[11] |
| nNOS | - | No significant change in total protein levels expected with acute treatment | Neuronal nitric oxide synthase (nNOS) can be recruited to the NMDA receptor complex via PSD-95. Changes in its activity, rather than total protein levels, are more likely to be observed.[11] |
Experimental Protocols
Protocol 1: Cell Culture and Ro 8-4304 Treatment
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, PC12) in appropriate media and conditions until they reach the desired confluency (typically 70-80%).
-
Ro 8-4304 Preparation: Prepare a stock solution of Ro 8-4304 hydrochloride in sterile, nuclease-free water or DMSO. Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment:
-
For baseline measurements, include an untreated control group and a vehicle control group (treated with the same concentration of the solvent used for Ro 8-4304).
-
Treat cells with varying concentrations of Ro 8-4304 (e.g., 0.1, 1, 10 µM) for a predetermined duration (e.g., 15 min, 30 min, 1 hour). The optimal concentration and time course should be determined empirically for the specific cell type and experimental question.
-
To stimulate NMDA receptor activity, cells can be co-treated with NMDA (e.g., 50-100 µM) and a co-agonist like glycine (B1666218) or D-serine (e.g., 10-20 µM) in the presence or absence of Ro 8-4304.
-
Protocol 2: Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization and Clarification:
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay method (e.g., BCA or Bradford assay).
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Take an equal amount of protein from each sample (e.g., 20-30 µg) and add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally recommended to reduce background.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the appropriate primary antibody (e.g., anti-phospho-CaMKII, anti-phospho-ERK1/2, anti-phospho-CREB, and their respective total protein antibodies) diluted in the blocking buffer overnight at 4°C with gentle agitation. Refer to the manufacturer's datasheet for recommended antibody dilutions.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein to the intensity of the corresponding total protein to account for any variations in protein loading. Further normalize the data to the vehicle-treated control.
-
Mandatory Visualization
Caption: Downstream signaling pathways modulated by Ro 8-4304.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Non-ionotropic signaling through the NMDA receptor GluN2B carboxy-terminal domain drives dendritic spine plasticity and reverses fragile X phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of CaMKII as a key regulator of reactive oxygen species production in diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive Oxygen Species Decrease cAMP Response Element Binding Protein Expression in Cardiomyocytes via a Protein Kinase D1-Dependent Mechanism That Does Not Require Ser133 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mpfi.org [mpfi.org]
- 14. The leucine-rich repeat protein SUR-8 enhances MAP kinase activation and forms a complex with Ras and Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERK1/2-dependent phosphorylation and nuclear translocation of PKM2 promotes the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphorylation of CREB at Serine 142 and 143 Is Essential for Visual Cortex Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A differential role of CREB phosphorylation in cAMP-inducible gene expression in the rat pineal - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ro 8-4304 Hydrochloride solubility issues and best solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Ro 8-4304 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[][2][3] It exhibits over 100-fold selectivity for NMDA receptors containing the GluN2B subunit (NR2B) compared to those containing the GluN2A subunit.[] Its mechanism of action is activity-dependent and voltage-independent.[2]
Q2: What is the recommended storage condition for this compound?
A2: It is recommended to store this compound in a cool and dry place, desiccated at room temperature.[] Under these conditions, the compound is stable for up to one year.[] Exposure to higher temperatures can accelerate degradation; for instance, at 40°C, its stability is reduced to approximately six months.[]
Q3: What is the mechanism of action of this compound?
A3: this compound functions as a non-competitive antagonist at the NMDA receptor, with a strong preference for receptors incorporating the GluN2B subunit.[][2] This means it does not directly compete with the agonist binding sites for glutamate (B1630785) or glycine (B1666218) but rather binds to an allosteric site to inhibit receptor function. Its inhibitory action is dependent on the receptor's activity.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Solution
-
Problem: My this compound, initially dissolved in an organic solvent, precipitates when I dilute it into my aqueous experimental buffer.
-
Cause: this compound has limited solubility in aqueous solutions. The final concentration in your aqueous buffer may be exceeding its solubility limit.
-
Solution:
-
Check Final Concentration: Ensure the final concentration in your aqueous medium does not exceed the known solubility limits (see solubility table below).
-
Use a Co-solvent: For in vitro experiments, it may be possible to include a small percentage of the organic solvent (e.g., DMSO) in the final aqueous solution. However, always run a vehicle control to ensure the solvent itself does not affect your experimental results.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, you could empirically test slight adjustments to the buffer pH to see if it improves solubility.
-
Use of Solubilizing Agents: For challenging applications, consider the use of solubilizing agents like cyclodextrins. For instance, solubility in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin has been reported to be 1.0 mg/mL.[4]
-
Issue 2: Inconsistent Experimental Results
-
Problem: I am observing high variability in my results between experiments using this compound.
-
Cause: This could be due to several factors, including solution instability, improper storage, or inaccurate concentration of the stock solution.
-
Solution:
-
Freshly Prepare Solutions: Due to potential degradation over time in solution, it is advisable to prepare fresh working solutions from a stock for each experiment.
-
Verify Stock Solution Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method.
-
Consistent Storage: Ensure that both the solid compound and stock solutions are stored consistently and correctly, as recommended. Avoid repeated freeze-thaw cycles of stock solutions.
-
Control for Activity-Dependence: As Ro 8-4304's antagonism is activity-dependent, ensure that the level of NMDA receptor activation in your experimental system is consistent across experiments.
-
Data and Protocols
Solubility Data
The solubility of this compound in various solvents is summarized below. Note that values from different suppliers may vary slightly.
| Solvent | Solubility (Molar) | Solubility (Mass/Volume) | Reference(s) |
| DMSO | 100 mM | ~40.69 mg/mL | [][5] |
| Water | 10 mM | ~4.07 mg/mL | [] |
| Water | - | 0.8 mg/mL, 1 mg/mL | [4][5] |
| Water | - | Slightly soluble (<0.7 mg/mL) | [4] |
| Ethanol | - | 23 mg/mL | [4][5] |
Note: The molecular weight of this compound is 406.88 g/mol .
Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, you would need 40.69 mg.
-
Add the appropriate volume of DMSO to the solid compound.
-
Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Workflow for preparing and troubleshooting Ro 8-4304 HCl solutions.
Caption: Allosteric inhibition of the NR2B-containing NMDA receptor by Ro 8-4304 HCl.
References
Optimizing Ro 8-4304 Hydrochloride concentration for in vitro assays
Welcome to the technical support center for Ro 8-4304 Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound in in vitro experiments.
1. Compound Preparation and Storage
-
Q: How should I prepare a stock solution of this compound?
-
A: this compound is soluble in both water and DMSO.[] For most cell-based assays, preparing a concentrated stock solution in DMSO is recommended to minimize the final concentration of the solvent in your culture medium. A stock concentration of 10 mM in DMSO is a common starting point. Ensure the compound is fully dissolved before further dilution.
-
-
Q: What are the recommended storage conditions for this compound?
-
A: For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C. This compound is stable for up to one year at room temperature, but stability decreases at higher temperatures.[]
-
-
Q: I am seeing precipitation of the compound in my culture medium. What should I do?
-
A: Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous culture medium or if the DMSO concentration is too high. To troubleshoot this:
-
Ensure your final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced precipitation and cytotoxicity.
-
Prepare intermediate dilutions of your stock solution in culture medium before adding it to your cell cultures.
-
Vortex the solution thoroughly after each dilution step.
-
If precipitation persists, consider preparing a fresh stock solution.
-
-
2. Experimental Design and Optimization
-
Q: What is the recommended working concentration range for this compound in in vitro assays?
-
A: The optimal concentration of this compound will vary depending on the cell type, assay, and specific experimental goals. Based on its known biological activity, a good starting point for concentration range finding is between 0.1 µM and 10 µM. The reported IC50 value for NMDA receptor antagonism is 0.4 µM.[2] A concentration of 10 µM has been used effectively in studies with cultured hippocampal neurons. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
-
Q: I am not observing the expected inhibitory effect on NMDA receptor activity. What could be the reason?
-
A: Several factors could contribute to a lack of efficacy:
-
Suboptimal Concentration: You may be using a concentration that is too low. Perform a dose-response curve to identify the effective range.
-
Cell Type Specificity: this compound is a selective antagonist for NMDA receptors containing the GluN2B subunit.[][3] The cells you are using may not express sufficient levels of GluN2B-containing NMDA receptors. Verify the subunit expression in your cell model.
-
Compound Degradation: Ensure that your stock solution has been stored properly and has not degraded. Prepare a fresh stock if in doubt.
-
Assay Conditions: The inhibitory activity of some NMDA receptor antagonists can be influenced by factors such as the concentration of agonists (glutamate and glycine/D-serine) and the membrane potential. Review and optimize your assay conditions.
-
-
-
Q: I am observing cytotoxicity in my cell cultures. How can I determine if it is due to this compound?
-
A: To assess if the observed cell death is a specific effect of NMDA receptor antagonism or non-specific toxicity, consider the following:
-
Perform a Cell Viability Assay: Use a standard method like MTT or CCK-8 to quantify cell viability across a range of this compound concentrations.
-
Include Proper Controls:
-
A vehicle control (e.g., DMSO at the same final concentration) is essential to rule out solvent toxicity.
-
A positive control for cytotoxicity in your cell line.
-
Compare the cytotoxic concentration with the effective concentration for NMDA receptor antagonism. If cytotoxicity only occurs at concentrations significantly higher than those required for antagonism, it is less likely to be an on-target effect.
-
-
Rescue Experiment: If the cytotoxicity is on-target, it might be possible to rescue the cells by manipulating downstream signaling pathways.
-
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Biological Properties
| Property | Value | Source |
| Mechanism of Action | Selective, non-competitive, voltage-independent NMDA receptor antagonist with >100-fold selectivity for GluN2B-containing receptors over GluN2A-containing receptors. | [][3] |
| IC50 | 0.4 µM | [2] |
| Solubility | 10 mM in water, 100 mM in DMSO | [] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Cell-based functional assays (e.g., Calcium Imaging) | 0.1 µM - 10 µM | A dose-response curve is highly recommended. |
| Electrophysiology (e.g., Patch-clamp) | 0.1 µM - 10 µM | The effective concentration can be dependent on agonist concentration and membrane potential. |
| Cell Viability/Cytotoxicity Assays | 0.1 µM - 50 µM | A broad range should be tested to identify the toxic threshold. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA Receptor signaling cascade and the inhibitory action of Ro 8-4304 HCl.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal in vitro concentration of Ro 8-4304 HCl.
Logical Relationship for Troubleshooting Lack of Efficacy
Caption: Decision tree for troubleshooting lack of efficacy with Ro 8-4304 HCl.
References
Potential off-target effects of Ro 8-4304 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 8-4304 Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It exhibits a high degree of selectivity, with over 100-fold greater affinity for NMDA receptors containing the GluN2B subunit (formerly known as NR2B) compared to those containing the GluN2A subunit.[1][2] Its mechanism of action is non-competitive and voltage-independent.[1]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data from broad pharmacological screening panels (e.g., CEREP) for this compound. Its high selectivity for the GluN2B subunit of the NMDA receptor is its most well-characterized feature. One study on a structurally similar enantiomeric propanolamine (B44665) showed no significant effects on neuronal voltage-activated sodium or potassium currents. While this suggests a degree of specificity, researchers should remain mindful of the potential for uncharacterized off-target effects, especially when using high concentrations of the compound.
Q3: My experimental results are inconsistent with NMDA receptor antagonism. What could be the cause?
If you observe unexpected results, consider the following troubleshooting steps:
-
Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock solution. The compound's stability can be affected by temperature, light, and pH.[4] At room temperature, it is reported to be stable for up to one year.[4]
-
Experimental System: The subunit composition of NMDA receptors in your specific cell type or tissue preparation is crucial. The potency of Ro 8-4304 is significantly lower at receptors lacking the GluN2B subunit.
-
State-Dependent Activity: Ro 8-4304 is a state-dependent antagonist, meaning its affinity for the NMDA receptor increases when the receptor is in an activated or desensitized state.[1] Experimental conditions that alter the activation state of NMDA receptors can therefore influence the apparent potency of the compound.
-
Interaction with Polyamines: Ro 8-4304's binding is competitive with respect to spermine, and it has an allosteric interaction with the polyamine binding site on the NMDA receptor.[2] The presence of endogenous or exogenous polyamines in your experimental system could modulate the inhibitory effect of Ro 8-4304.
Q4: What are the recommended working concentrations for this compound in cell-based assays?
The effective concentration of this compound is highly dependent on the experimental setup, particularly the concentration of the NMDA receptor agonist (e.g., NMDA, glutamate) being used. The IC50 (the concentration that inhibits 50% of the response) is lower at higher agonist concentrations due to its state-dependent mechanism. For example, in rat cultured cortical neurons, the IC50 was reported to be 2.3 µM for inhibiting 10 µM NMDA responses, and 0.36 µM for inhibiting 100 µM NMDA responses.[1] It is recommended to perform a concentration-response curve in your specific experimental system to determine the optimal working concentration.
Quantitative Data Summary
| Parameter | Value | Receptor/Condition | Reference |
| Selectivity | >100-fold | GluN2B vs. GluN2A subunit-containing NMDA receptors | [1][2] |
| IC50 | 0.4 µM | NMDA receptor | [2] |
| IC50 | 0.36 µM | Inhibition of 100 µM NMDA response in rat cortical neurons | [1] |
| IC50 | 2.3 µM | Inhibition of 10 µM NMDA response in rat cortical neurons | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in Cultured Neurons
This protocol is adapted from studies characterizing the inhibitory effects of Ro 8-4304 on NMDA receptor currents.
-
Cell Culture: Culture primary cortical neurons from embryonic rats on glass coverslips.
-
Electrophysiology: Perform whole-cell patch-clamp recordings from the cultured neurons.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine (B1666218), pH 7.4.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, pH 7.2.
-
-
Experimental Procedure:
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (10 µM) to elicit an inward current.
-
Co-apply the NMDA/glycine solution with varying concentrations of this compound.
-
Measure the peak inward current at each concentration of Ro 8-4304.
-
-
Data Analysis:
-
Normalize the current responses to the control response (in the absence of Ro 8-4304).
-
Plot the normalized current as a function of the Ro 8-4304 concentration.
-
Fit the data to a sigmoidal concentration-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound at the NMDA receptor.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 1312991-77-7 | Ro84304 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Ro 8-4304 Hydrochloride stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability, storage, and use of Ro 8-4304 Hydrochloride. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a greater than 100-fold selectivity for the NR2B subunit over the NR2A subunit.[1] It acts in a voltage-independent manner. Its primary mechanism involves binding to the NMDA receptor to inhibit its activation by the neurotransmitter glutamate. This inhibition modulates downstream signaling pathways involved in synaptic plasticity and excitotoxicity.
Q2: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a cool, dry place. Desiccating at room temperature is a common recommendation.[1] Some suppliers also suggest storage at 2-8°C. Always refer to the Certificate of Analysis provided by the supplier for batch-specific storage recommendations.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in both water and Dimethyl Sulfoxide (DMSO).[] It is recommended to prepare stock solutions fresh for each experiment. However, if necessary, stock solutions can be prepared in advance and stored at -20°C for several months. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.
Q4: What is the stability of this compound in solution?
The stability of this compound in solution is influenced by several factors, including temperature, pH, and exposure to light.[] At room temperature, the solid compound is stable for up to one year.[] However, in solution, its stability may be reduced. For instance, at 40°C, the solid form is only stable for six months.[] It is crucial to minimize freeze-thaw cycles of stock solutions.
Solution Stability and Storage Conditions
Quantitative data on the stability and solubility of this compound is summarized in the tables below for easy reference.
Table 1: Solubility Data
| Solvent | Maximum Solubility |
| Water | 10 mM |
| DMSO | 100 mM |
Table 2: Storage and Stability of Solid Compound
| Storage Condition | Duration of Stability |
| Room Temperature | Up to 1 year |
| 40°C | Up to 6 months |
| 2-8°C | Refer to Certificate of Analysis |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 406.88 g/mol ), weigh out 0.4069 mg of the compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 100 µL of DMSO.
-
Mixing: Gently vortex or pipette the solution up and down until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed, light-protecting tubes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate formation in stock solution upon thawing | - Solution was not fully equilibrated to room temperature before opening.- Contamination with water.- Exceeded solubility limit. | - Ensure the vial is at room temperature before opening.- Use anhydrous DMSO.- Briefly warm the solution at 37°C and vortex gently. If the precipitate does not dissolve, it may be necessary to prepare a fresh stock solution. |
| Inconsistent or no effect in biological assays | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Incorrect final concentration.- pH of the final working solution is not optimal. | - Prepare fresh stock solutions and use them immediately.- Verify all calculations and dilutions.- Check the pH of your final assay buffer and adjust if necessary. The stability of Ro 8-4304 can be pH-dependent. |
| High background signal or off-target effects | - Compound interacting with other components in the assay medium.- Non-specific binding. | - Run appropriate vehicle controls (e.g., DMSO alone).- Titrate the concentration of this compound to find the optimal concentration with minimal off-target effects.- Consider using a different solvent if DMSO is suspected to be the issue. |
| Cell toxicity observed | - Solvent (DMSO) concentration is too high in the final culture medium.- The compound itself is toxic at the concentration used. | - Ensure the final DMSO concentration is below 0.5% (v/v) in cell-based assays.- Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your specific cell type. |
Visualizations
Signaling Pathway of this compound
References
Troubleshooting unexpected results in Ro 8-4304 experiments
Welcome to the technical support center for Ro 8-4304. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with this selective NMDA receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Ro 8-4304.
Compound Handling and Preparation
Question: I am observing precipitate in my stock solution of Ro 8-4304. How can I resolve this?
Answer:
-
Problem: Ro 8-4304 hydrochloride has limited solubility in aqueous solutions. Precipitate formation can lead to inaccurate dosing and inconsistent experimental results.
-
Potential Causes:
-
The concentration of the stock solution is too high for the solvent.
-
The stock solution has been stored improperly, leading to precipitation over time.
-
The pH of the final solution is not optimal for solubility.
-
-
Solutions:
-
Prepare stock solutions in an appropriate solvent such as DMSO, where it has a higher solubility (up to 100 mM)[]. For aqueous solutions, the solubility is lower (around 10 mM)[].
-
When diluting the stock solution into aqueous buffers, ensure vigorous mixing and consider preparing intermediate dilutions to avoid rapid precipitation.
-
Store stock solutions at the recommended temperature and protect them from light to maintain stability[]. BOC Sciences states that this compound is stable for up to one year at room temperature, but stability decreases at higher temperatures[].
-
Question: My experimental results are inconsistent across different days. Could the stability of Ro 8-4304 be an issue?
Answer:
-
Problem: Degradation of Ro 8-4304 can lead to a decrease in its effective concentration, resulting in variable experimental outcomes.
-
Potential Causes:
-
Improper storage of stock solutions (e.g., exposure to high temperatures or light)[].
-
Multiple freeze-thaw cycles of the stock solution.
-
Instability in the experimental buffer over the duration of the experiment.
-
-
Solutions:
-
Store stock solutions as recommended by the supplier, typically desiccated at room temperature or frozen in aliquots to minimize freeze-thaw cycles[].
-
Prepare fresh working solutions from a stable stock for each experiment.
-
Assess the stability of Ro 8-4304 in your specific experimental buffer and timeframe, especially for long-term experiments.
-
Experimental Design and Execution
Question: The IC50 value for Ro 8-4304 in my assay is different from published values. What could be the reason?
Answer:
-
Problem: Discrepancies in IC50 values can make it difficult to compare results with existing literature and may indicate issues with the experimental setup.
-
Potential Causes:
-
State-Dependent Antagonism: Ro 8-4304 is a state-dependent antagonist, meaning its apparent affinity is influenced by the activation state of the NMDA receptor[]. The concentration of the NMDA receptor agonist (e.g., glutamate (B1630785) or NMDA) used in your assay will directly impact the IC50. Higher agonist concentrations can lead to a lower IC50 for Ro 8-4304[].
-
Receptor Subunit Composition: Ro 8-4304 is highly selective for NR2B-containing NMDA receptors over those containing NR2A subunits[2][3]. The specific cell line or neuronal population used, and the relative expression levels of NR2B and NR2A, will significantly affect the observed potency.
-
Presence of Polyamines: Ro 8-4304's binding can be influenced by polyamines like spermine[2]. The presence or absence of these modulators in your experimental system can alter the IC50.
-
General Assay Variability: Factors such as cell density, incubation time, and the specific assay methodology can all contribute to variations in IC50 values.
-
-
Solutions:
-
Carefully control and report the concentration of the NMDA receptor agonist used in your assay.
-
Characterize the NMDA receptor subunit expression in your experimental system.
-
Be aware of and control for the presence of endogenous or exogenous modulators like spermine.
-
Standardize your assay protocol to minimize variability between experiments.
-
Question: I am not observing the expected selective inhibition of NR2B-mediated currents in my electrophysiology experiments.
Answer:
-
Problem: A lack of selective inhibition may indicate an issue with the experimental conditions or the specificity of the compound in the particular system being studied.
-
Potential Causes:
-
Off-Target Effects: While highly selective, at very high concentrations, Ro 8-4304 might interact with other targets. However, off-target effects are not extensively documented in neuronal systems. In plant systems, Ro 8-4304 has been shown to affect gene expression related to immunity, indicating potential off-targets in non-mammalian systems[4].
-
Mixed Receptor Populations: The neuronal population under study may express a heterogeneous population of NMDA receptors, including those with NR2A subunits, which are less sensitive to Ro 8-4304[2][3]. This can mask the selective inhibition of NR2B-containing receptors.
-
Compound Concentration: The concentration of Ro 8-4304 used may be too high, leading to non-specific effects, or too low to achieve significant inhibition.
-
-
Solutions:
-
Perform a thorough dose-response curve to determine the optimal concentration for selective inhibition.
-
Use specific pharmacological tools or genetic models to confirm the presence and contribution of NR2B-containing NMDA receptors in your preparation.
-
Consider using another selective NR2B antagonist as a positive control to validate your experimental system.
-
Data Interpretation
Question: I am seeing an unexpected potentiation of NMDA receptor currents at low concentrations of Ro 8-4304. Is this a known effect?
Answer:
-
Problem: Observing potentiation when an antagonist is expected can be confusing and requires careful interpretation.
-
Potential Cause:
-
Complex Mechanism of Action: Some studies have reported that at very low agonist concentrations (e.g., 1 µM NMDA), Ro 8-4304 can slightly potentiate NMDA receptor currents. This is thought to be due to its state-dependent binding, where it has a higher affinity for activated and desensitized states of the receptor and can slow the dissociation of glutamate[].
-
-
Solution:
-
This effect is likely dependent on the specific concentrations of both the agonist and Ro 8-4304. Carefully examine the agonist concentration in your experiment. This potentiation is not typically observed at higher, more commonly used agonist concentrations where inhibition is the dominant effect.
-
Quantitative Data Summary
Table 1: In Vitro Activity of Ro 8-4304
| Parameter | Value | Conditions | Source |
| IC50 | 0.4 µM | Inhibition of NMDA-induced currents | [2] |
| Selectivity | >100-fold | For NR2B over NR2A-containing receptors | [2][3] |
Table 2: Solubility and Stability of this compound
| Parameter | Value | Solvent/Condition | Source |
| Solubility | 10 mM | Water | [] |
| Solubility | 100 mM | DMSO | [] |
| Stability | Up to 1 year | Room temperature | [] |
| Stability | 6 months | 40°C | [] |
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for Assessing Ro 8-4304 Inhibition
-
Objective: To measure the inhibitory effect of Ro 8-4304 on NMDA receptor-mediated currents in cultured neurons.
-
Methodology:
-
Prepare cultured neurons (e.g., cortical or hippocampal neurons) on coverslips.
-
Use a patch-clamp amplifier and data acquisition system to perform whole-cell voltage-clamp recordings.
-
The external solution should contain antagonists for AMPA, kainate, and GABA receptors to isolate NMDA receptor currents. A typical external solution might contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, and 0.001 tetrodotoxin (B1210768) (TTX), pH adjusted to 7.4.
-
The internal pipette solution should contain (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2.
-
Hold the cell at a negative potential (e.g., -60 mV) to ensure a sufficient driving force for cation influx.
-
Apply a saturating concentration of NMDA (e.g., 100 µM) to elicit a baseline current.
-
After establishing a stable baseline, co-apply NMDA with increasing concentrations of Ro 8-4304.
-
Measure the peak or steady-state current at each concentration of Ro 8-4304 and normalize to the baseline current to determine the percentage of inhibition.
-
Fit the concentration-response data to a logistical equation to determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay) for Assessing Neuroprotection
-
Objective: To determine if Ro 8-4304 can protect neurons from NMDA-induced excitotoxicity.
-
Methodology:
-
Plate primary neurons or a suitable neuronal cell line in a 96-well plate.
-
After allowing the cells to adhere and differentiate, pre-treat the cells with various concentrations of Ro 8-4304 for a specified period (e.g., 1 hour).
-
Induce excitotoxicity by exposing the cells to a high concentration of NMDA (e.g., 100-500 µM) for a defined duration (e.g., 15-30 minutes).
-
Remove the NMDA-containing medium and replace it with fresh culture medium containing the same concentrations of Ro 8-4304.
-
Incubate the cells for 24 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Visualizations
Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of Ro 8-4304.
Caption: Experimental workflow for determining the IC50 of Ro 8-4304 using patch-clamp electrophysiology.
Caption: Troubleshooting logic for addressing variability in Ro 8-4304 IC50 values.
References
Minimizing experimental artifacts with Ro 8-4304 Hydrochloride
Welcome to the technical support center for Ro 8-4304 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental artifacts and effectively utilizing this potent and selective GluN2B subunit-containing NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a greater than 100-fold selectivity for receptors containing the GluN2B (formerly NR2B) subunit over those containing the GluN2A subunit.[][2] It functions in a voltage-independent manner and exhibits state-dependent antagonism, meaning its binding affinity for the NMDA receptor increases when the receptor is activated by an agonist like NMDA.[3]
Q2: What are the key physicochemical and stability properties of this compound?
This compound is soluble in water up to 10 mM and in DMSO up to 100 mM.[][2] For storage, it is recommended to keep it in a cool and dry place.[] The compound is stable for up to one year at room temperature, but its stability decreases at higher temperatures; for instance, at 40°C, it is stable for only six months.[] The stability is also influenced by light and pH.[]
| Property | Value | Source |
| Molecular Weight | 406.88 g/mol | |
| Purity | ≥99% (by HPLC) | [] |
| Solubility in Water | 10 mM | [][2] |
| Solubility in DMSO | 100 mM | [][2] |
| Storage | Desiccate at Room Temperature | [2] |
Q3: What is the reported IC50 value for this compound?
The IC50 of this compound is approximately 0.4 μM for GluN2B-containing NMDA receptors.[2] However, due to its state-dependent mechanism of action, the apparent affinity increases with the concentration of the NMDA receptor agonist. For example, in one study, the IC50 was 2.3 μM when inhibiting 10 μM NMDA responses, and it decreased to 0.36 μM for 100 μM NMDA responses.[3]
Troubleshooting Guide
Problem 1: Inconsistent or weaker-than-expected inhibition of NMDA receptor activity.
-
Possible Cause 1: Suboptimal Agonist Concentration.
-
Explanation: Ro 8-4304 exhibits state-dependent antagonism, meaning its inhibitory potency is higher when the NMDA receptor is in an activated or desensitized state.[3] If the concentration of the NMDA receptor agonist (e.g., glutamate (B1630785) or NMDA) is too low, the apparent affinity of Ro 8-4304 will be lower, leading to reduced inhibition.
-
Solution: Ensure you are using a sufficient concentration of the NMDA agonist to robustly activate the receptors in your experimental system. Consider performing a dose-response curve with your agonist in the presence of a fixed concentration of Ro 8-4304 to determine the optimal conditions.
-
-
Possible Cause 2: Presence of Spermine (B22157).
-
Explanation: Ro 8-4304 is competitive with respect to spermine, a polyamine that modulates NMDA receptor function.[2] The presence of spermine in your culture medium or recording solution can reduce the inhibitory effect of Ro 8-4304.[4]
-
Solution: If possible, perform experiments in spermine-free conditions. If spermine is a necessary component of your experimental setup, be aware that you may need to use higher concentrations of Ro 8-4304 to achieve the desired level of inhibition.
-
-
Possible Cause 3: Predominance of GluN2A-containing NMDA receptors.
-
Explanation: Ro 8-4304 is highly selective for GluN2B over GluN2A subunits.[][2] In some neuronal populations or at certain developmental stages, GluN2A-containing receptors may be more prevalent.[5]
-
Solution: Verify the subunit composition of the NMDA receptors in your model system using molecular techniques (e.g., Western blot, qPCR) or by testing the sensitivity to a GluN2A-selective antagonist. If GluN2A subunits are predominant, Ro 8-4304 may not be the appropriate tool for your experiment.
-
Problem 2: Unexpected or off-target effects observed.
-
Possible Cause 1: Effects on Triheteromeric Receptors.
-
Explanation: While highly selective for diheteromeric GluN1/GluN2B receptors, GluN2B antagonists can also partially block triheteromeric receptors (containing both GluN2A and GluN2B subunits), although with lower potency.[6] This partial blockade could lead to unexpected pharmacological effects.
-
Solution: Be cautious when interpreting results, especially in systems where triheteromeric NMDA receptors are known to be expressed. It may be useful to compare the effects of Ro 8-4304 with other GluN2B antagonists that have different profiles on triheteromeric receptors.
-
-
Possible Cause 2: Unidentified Off-Target Interactions.
-
Explanation: While generally considered selective, all small molecules have the potential for off-target interactions. In a study in Arabidopsis thaliana, Ro 8-4304 was found to repress the overexpression of pathogen-related genes, suggesting it may interact with components of the plant immune signaling pathway, such as the methylosome complex.[7] While this is in a different biological kingdom, it highlights the possibility of unforeseen targets.
-
Solution: If you observe unexpected phenotypes, consider the possibility of off-target effects. It is good practice to use a second, structurally distinct GluN2B antagonist to confirm that the observed effect is due to the inhibition of GluN2B-containing NMDA receptors.
-
Problem 3: Compound precipitation or loss of activity in solution.
-
Possible Cause 1: Improper Storage of Stock Solutions.
-
Explanation: Although stable as a solid at room temperature for up to a year, the stability of Ro 8-4304 in solution, particularly in aqueous buffers at working concentrations, may be more limited.[] Factors like pH, light exposure, and repeated freeze-thaw cycles can contribute to degradation.
-
Solution: Prepare fresh working solutions from a concentrated stock in DMSO or water just before each experiment. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.
-
-
Possible Cause 2: Solubility Issues in Experimental Buffer.
-
Explanation: While soluble in water and DMSO at high concentrations, the solubility of Ro 8-4304 may be lower in complex physiological buffers, potentially leading to precipitation.
-
Solution: Visually inspect your final working solution for any signs of precipitation. If you suspect solubility issues, you can try preparing the final dilution from a DMSO stock, ensuring the final DMSO concentration is compatible with your experimental system (typically <0.1%).
-
Experimental Protocols & Workflows
Protocol: In Vitro Neuroprotection Assay in Primary Neuronal Cultures
This protocol provides a general framework for assessing the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary cortical or hippocampal neurons.
1. Cell Culture:
- Plate primary neurons on poly-L-ornithine and laminin-coated plates.[8]
- Culture neurons for 12-14 days in vitro (DIV) to allow for the expression of mature NMDA receptors.
- Maintain cultures at 37°C in a 5% CO2 incubator.[5]
2. Preparation of Solutions:
- Ro 8-4304 Stock Solution: Prepare a 10 mM stock solution in sterile DMSO. Store at -20°C.
- NMDA Stock Solution: Prepare a 10 mM stock solution in sterile, nuclease-free water. Store at -20°C.
- Working Solutions: On the day of the experiment, prepare fresh dilutions of Ro 8-4304 and NMDA in your defined neurobasal medium.
3. Experimental Procedure:
- Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of Ro 8-4304 (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO at the same final concentration). Incubate for 30-60 minutes.
- Excitotoxic Insult: Add NMDA to the wells to a final concentration that induces significant cell death in your system (e.g., 50-100 µM).
- Incubation: Incubate the cells for the desired duration of the excitotoxic insult (e.g., 20 minutes to 24 hours).
- Washout and Recovery: Gently wash the cells with fresh, pre-warmed medium to remove the NMDA and Ro 8-4304. Add fresh culture medium and return the plates to the incubator for a recovery period (e.g., 24 hours).
- Assessment of Cell Viability: Quantify neuronal viability using a suitable assay, such as the MTT assay, LDH release assay, or by counting condensed nuclei after Hoechst staining.
4. Data Analysis:
- Normalize the viability data to the vehicle-treated, non-insulted control group.
- Compare the viability of neurons treated with NMDA alone to those pre-treated with Ro 8-4304.
- Generate a dose-response curve to determine the EC50 for the neuroprotective effect of Ro 8-4304.
Diagrams
Caption: Simplified signaling pathway of NMDA receptor activation and inhibition by Ro 8-4304.
Caption: A typical experimental workflow for a neuroprotection assay using Ro 8-4304.
Caption: A logical flow diagram for troubleshooting weak inhibition by Ro 8-4304.
References
- 2. rndsystems.com [rndsystems.com]
- 3. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypothermia reduces calcium entry via the N-methyl-D-aspartate and ryanodine receptors in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Derivation and Culture of Dopaminergic Neurons (from Midbrains of Rodents) | Thermo Fisher Scientific - HK [thermofisher.com]
Addressing limited aqueous solubility of Ro 8-4304 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the limited aqueous solubility of Ro 8-4304 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: The reported aqueous solubility of this compound varies across different suppliers. It is crucial to consider this variability when preparing stock solutions and designing experiments. The available data is summarized below.
Q2: Why is there a discrepancy in the reported solubility values?
A2: Discrepancies in reported solubility can arise from differences in experimental conditions such as temperature, pH, the exact solid-state form (e.g., polymorphs, amorphous vs. crystalline) of the compound, and the methods used for measurement.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, showing a high preference for receptors containing the GluN2B (formerly NR2B) subunit.[1][2] It acts in a state-dependent manner, meaning its affinity for the receptor is influenced by the receptor's activation state.[2]
Quantitative Solubility Data
The following table summarizes the publicly available data on the aqueous solubility of this compound.
| Source | Reported Aqueous Solubility |
| BOC Sciences | 10 mM |
| R&D Systems | Soluble to 10 mM in water |
| Sigma-Aldrich | ≤0.5 mg/mL |
| Sigma-Aldrich | Slightly soluble <0.7 mg/mL |
Troubleshooting Guide
Q1: My this compound is not fully dissolving in water at the desired concentration. What can I do?
A1: If you are experiencing difficulty dissolving this compound, you can try the following approaches:
-
pH Adjustment: Since Ro 8-4304 is a hydrochloride salt of a weakly basic compound, its solubility is pH-dependent. Lowering the pH of the aqueous solution can increase its solubility. Start with a slightly acidic buffer (e.g., pH 4-6) instead of neutral water.
-
Use of Co-solvents: For in vitro experiments, the addition of a small amount of an organic co-solvent can significantly enhance solubility.[3] Commonly used co-solvents include DMSO, ethanol, and PEG 400. However, it is essential to ensure the final concentration of the co-solvent is compatible with your experimental system and does not induce toxicity.
-
Warming and Sonication: Gently warming the solution and using a sonicator can help to break down aggregates and increase the rate of dissolution. Be cautious with temperature to avoid degradation of the compound.
Q2: I need to prepare a stock solution of this compound. What is the recommended solvent?
A2: For preparing high-concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is a good option, with a reported solubility of up to 100 mM.[] For aqueous-based assays, you can prepare a concentrated stock in DMSO and then dilute it into your aqueous experimental buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in your assay.
Q3: Can I use cyclodextrins to improve the solubility of this compound for in vivo studies?
A3: Yes, cyclodextrins are a viable option for improving the aqueous solubility of poorly soluble compounds for both in vitro and in vivo applications.[5][6] They form inclusion complexes with the drug molecule, effectively encapsulating the hydrophobic parts and presenting a more hydrophilic exterior.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used and have good safety profiles.[6] One source suggests that the solubility of a similar compound can be increased in a 45% (w/v) aqueous solution of 2-hydroxypropyl-β-cyclodextrin.[7]
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
-
Prepare a series of aqueous buffers with pH values ranging from 4.0 to 7.0 (e.g., citrate (B86180) buffers for pH 4-6 and phosphate (B84403) buffers for pH 6-7).
-
Accurately weigh a small amount of this compound and add it to a known volume of each buffer to create a suspension.
-
Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
-
Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 2: Solubility Enhancement using a Co-solvent (for in vitro use)
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
For your experiment, dilute the DMSO stock solution into your aqueous buffer to the final desired concentration.
-
Ensure the final concentration of DMSO in your working solution is kept to a minimum (ideally ≤0.5%) to avoid solvent-induced artifacts in your biological assay.
-
Always prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.
Protocol 3: Solubility Enhancement using Cyclodextrin (B1172386) Complexation
-
Prepare an aqueous solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), at a desired concentration (e.g., 10-40% w/v).
-
Gradually add this compound to the cyclodextrin solution while stirring.
-
Continue stirring at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
Visually inspect for complete dissolution. If necessary, perform a similar equilibrium solubility experiment as described in Protocol 1 to quantify the solubility enhancement.
Visualizations
Caption: Workflow for enhancing the solubility of Ro 8-4304 HCl.
Caption: NMDA receptor signaling and Ro 8-4304 HCl inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Ro 8-4304 solid [sigmaaldrich.com]
Preventing degradation of Ro 8-4304 Hydrochloride during experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the degradation of Ro 8-4304 Hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
This compound is a stable compound but can be susceptible to degradation over time, influenced by several factors including temperature, light, and pH.[] Elevated temperatures can accelerate the degradation process. The compound should also be protected from light to minimize photodecomposition. The pH of solutions is another critical factor, as the benzamide (B126) and tetrahydropyridine (B1245486) moieties in the structure can be susceptible to hydrolysis under strongly acidic or basic conditions.
Q2: How should solid this compound be properly stored?
For optimal stability, solid this compound should be stored in a cool, dry place.[] Several suppliers recommend desiccating the compound at room temperature or storing it at 2-8°C. Always refer to the Certificate of Analysis provided by the supplier for batch-specific storage recommendations.
Q3: What are the recommended solvents for preparing this compound solutions?
This compound is soluble in water up to 10 mM and in DMSO up to 100 mM.[] For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous culture medium to the final desired concentration.
Q4: How stable is this compound in solution?
While specific data on the solution stability of this compound is limited, general chemical principles suggest that aqueous solutions may be less stable than DMSO stocks, particularly if not stored properly. It is best practice to prepare fresh aqueous solutions for each experiment or to store aliquots of DMSO stock solutions at -20°C or -80°C for short-term use. Avoid repeated freeze-thaw cycles.
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation can occur if the solubility limit is exceeded in a particular solvent or upon dilution of a DMSO stock into an aqueous buffer. If you observe precipitation:
-
Gently warm the solution to see if the precipitate redissolves.
-
Vortex the solution thoroughly.
-
Consider preparing a more dilute solution.
-
If diluting a DMSO stock into an aqueous buffer, ensure rapid mixing to prevent localized high concentrations that can lead to precipitation.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions of both solid compound and stock solutions. 2. Prepare fresh stock solutions from solid compound. 3. Aliquot stock solutions to minimize freeze-thaw cycles. 4. Protect solutions from light during preparation and experiments. |
| Precipitation of the compound upon dilution in aqueous media. | The compound's solubility limit has been exceeded. | 1. Ensure the final concentration in the aqueous medium does not exceed its solubility limit. 2. When diluting a DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid dispersion. 3. A final DMSO concentration of <0.1% is recommended for most cell-based assays to avoid solvent toxicity. |
| Change in the color of the solid compound or solutions. | This may indicate degradation or contamination. | 1. Discard the discolored compound or solution. 2. Obtain a fresh batch of this compound. 3. Ensure proper cleaning of all labware used for solution preparation. |
Stability Data Summary
The following table summarizes the known stability data for this compound.
| Condition | Stability | Source |
| Solid at Room Temperature | Stable for up to 1 year | [] |
| Solid at 40°C | Stable for up to 6 months | [] |
| In Solution (General) | Influenced by temperature, light, and pH. | [] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh out the required amount of the compound. The molecular weight is 406.88 g/mol . c. Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into sterile, light-protected microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Assessing Compound Stability by HPLC
While a specific, validated HPLC method for this compound is not publicly available, a general reverse-phase HPLC (RP-HPLC) method can be developed to monitor its stability.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (a common starting point for aromatic compounds is ~254 nm).
-
Procedure: a. Prepare a solution of this compound at a known concentration. b. Inject a sample of the freshly prepared solution to obtain a reference chromatogram and determine the retention time and peak area of the intact compound. c. Subject the solution to the desired stress condition (e.g., heat, light, specific pH). d. At various time points, inject samples onto the HPLC system. e. Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products. f. The percentage of the remaining compound can be calculated by comparing the peak area at each time point to the initial peak area.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
Interpreting biphasic dose-response curves with Ro 8-4304
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering biphasic dose-response curves with Ro 8-4304.
Frequently Asked Questions (FAQs)
Q1: What is Ro 8-4304 and what is its primary mechanism of action?
A1: Ro 8-4304 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high preference for the NR2B subunit.[1][2][3] It is a non-competitive and voltage-independent antagonist.[1][2] A key feature of Ro 8-4304 is its state-dependent mechanism of action, meaning its affinity for the NMDA receptor is influenced by the activation state of the receptor.[1]
Q2: We are observing a biphasic or U-shaped dose-response curve with Ro 8-4304 in our experiments. Is this an expected phenomenon?
A2: Yes, a biphasic dose-response curve with Ro 8-4304 is a documented phenomenon and is related to its state-dependent mechanism of action.[1] At low concentrations of the NMDA receptor agonist (like glutamate (B1630785) or NMDA), Ro 8-4304 can cause a slight potentiation of the NMDA receptor-mediated current.[1] At higher agonist concentrations, Ro 8-4304 exhibits its inhibitory effects.[1]
Q3: What is the proposed mechanism behind the biphasic response of Ro 8-4304?
A3: The biphasic response is linked to the differential affinity of Ro 8-4304 for the NMDA receptor in its different conformational states (resting, activated, and desensitized).[1] Ro 8-4304 has a significantly higher affinity for the activated and desensitized states of the receptor compared to the resting, agonist-unbound state.[1] Furthermore, the binding of Ro 8-4304 can increase the receptor's affinity for glutamate.[1] At low agonist concentrations, the effect of increased glutamate affinity may dominate, leading to a slight potentiation of the receptor's response. Conversely, at high agonist concentrations, the antagonistic effect of Ro 8-4304 at the activated and desensitized receptors becomes predominant, resulting in inhibition.
Q4: How does the concentration of NMDA or glutamate in our assay affect the observed IC50 value of Ro 8-4304?
A4: The apparent affinity and IC50 value of Ro 8-4304 are highly dependent on the concentration of the NMDA receptor agonist used in the assay.[1] As the concentration of NMDA increases, the IC50 value of Ro 8-4304 for inhibition will decrease, indicating higher potency.[1]
Troubleshooting Guide
Issue 1: We are unable to consistently reproduce the biphasic dose-response curve for Ro 8-4304.
-
Possible Cause 1: Inconsistent Agonist Concentration.
-
Troubleshooting Step: Ensure that the concentration of NMDA or glutamate used in your assay is precisely controlled and consistent across all experiments. Even minor variations in agonist concentration can significantly alter the observed response to Ro 8-4304.
-
-
Possible Cause 2: Variability in Cell Culture Conditions.
-
Possible Cause 3: Purity and Stability of Ro 8-4304.
-
Troubleshooting Step: Verify the purity of your Ro 8-4304 compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Issue 2: We are only observing inhibition and not the potentiation phase of the dose-response curve.
-
Possible Cause: The agonist concentration is too high.
-
Troubleshooting Step: The potentiation effect of Ro 8-4304 is typically observed at very low concentrations of NMDA (e.g., 1 µM).[1] If your agonist concentration is in the higher micromolar range (e.g., 10 µM or 100 µM), you are likely to only observe the inhibitory phase of the dose-response curve.[1] To observe the biphasic effect, you will need to perform experiments with a low concentration of NMDA.
-
Issue 3: The maximal inhibition achieved with Ro 8-4304 varies between experiments.
-
Possible Cause: Presence of endogenous allosteric modulators.
-
Troubleshooting Step: The presence of endogenous modulators like spermine (B22157) in the experimental preparation can influence the inhibitory effect of Ro 8-4304.[6][7] Ensure your experimental buffer composition is consistent. The interaction between spermine and Ro 8-4304 at the NMDA receptor has been shown to be allosteric, affecting the antagonist's affinity.[6]
-
Data Presentation
Table 1: IC50 Values of Ro 8-4304 for Inhibition of NMDA-induced Currents
| NMDA Concentration | Ro 8-4304 IC50 |
| 10 µM | 2.3 µM[1] |
| 100 µM | 0.36 µM[1] |
Table 2: Effect of Ro 8-4304 at a Low NMDA Concentration
| NMDA Concentration | Ro 8-4304 Concentration | Observed Effect |
| 1 µM | 10 µM | Slight potentiation of current[1] |
Experimental Protocols
Key Experiment: Electrophysiological Recording of NMDA Receptor Currents
This protocol is based on the methodology described by Kew et al. (1998).[1]
1. Cell Culture:
-
Primary cultures of cortical neurons are prepared from rat embryos.
-
Neurons are plated on coverslips coated with a suitable substrate (e.g., poly-L-lysine).
-
Cultures are maintained in a suitable growth medium for 10-14 days before recording.
2. Electrophysiology Setup:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
The external solution should contain appropriate physiological concentrations of ions, and be free of Mg2+ to prevent voltage-dependent block of the NMDA receptor channel.
-
The internal pipette solution should contain a suitable electrolyte (e.g., CsF or CsCl) to block potassium currents.
3. Drug Application:
-
NMDA and Ro 8-4304 are applied to the neurons using a rapid solution exchange system.
-
To investigate the biphasic response, test a range of Ro 8-4304 concentrations in the presence of a low concentration of NMDA (e.g., 1 µM).
-
To determine IC50 values for inhibition, use higher concentrations of NMDA (e.g., 10 µM and 100 µM) and a range of Ro 8-4304 concentrations.
4. Data Analysis:
-
Measure the peak or steady-state current amplitude in response to NMDA application in the absence and presence of different concentrations of Ro 8-4304.
-
Plot the percentage of inhibition or potentiation as a function of Ro 8-4304 concentration to generate a dose-response curve.
-
Fit the inhibitory portion of the curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.
Mandatory Visualization
Caption: Troubleshooting workflow for biphasic dose-response curves.
Caption: Simplified NMDA receptor signaling and Ro 8-4304 interaction.
References
- 1. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hypothermia reduces calcium entry via the N-methyl-D-aspartate and ryanodine receptors in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Kinetic Properties of Ro 8-4304 Hydrochloride and Ifenprodil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic properties of two widely used GluN2B-selective NMDA receptor antagonists: Ro 8-4304 Hydrochloride and ifenprodil (B1662929). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs.
Introduction
Both Ro 8-4304 and ifenprodil are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high selectivity for the GluN2B subunit.[1][2] Their state-dependent mechanism of action makes them valuable tools for studying the physiological and pathological roles of GluN2B-containing NMDA receptors.[1] While both compounds target the same receptor subunit, their kinetic properties, particularly their rates of binding and unbinding, differ significantly. This guide will delve into these differences, providing a comprehensive overview of their kinetic profiles.
Kinetic Properties: A Tabular Comparison
The following table summarizes the key kinetic parameters for this compound and ifenprodil, focusing on their interaction with GluN2B-containing NMDA receptors.
| Kinetic Parameter | This compound | Ifenprodil | Reference |
| IC₅₀ | 0.36 µM (at 100 µM NMDA) 2.3 µM (at 10 µM NMDA) | ~156 nM 0.21 µM (high-affinity) 58 µM (low-affinity) | [1][3][4] |
| Kᵢ | Not explicitly reported | ~15 nM (high-affinity) 20-40 µM (low-affinity) | |
| On-rate (τ_on_) | 205 ± 16 ms | 7.1 ± 1 s | [4][5] |
| Off-rate (τ_off_) | 4361 ± 213 ms | 59 ± 7 s | [4][5] |
| Association Rate (k_on_) | Not explicitly reported | Estimated: 1.4 x 10⁹ M⁻¹s⁻¹ | [2] |
| Dissociation Rate (k_off_) | Not explicitly reported | Estimated: 90 s⁻¹ | [2] |
| Binding Kinetics | Markedly faster binding and unbinding | Slower binding and unbinding | [1] |
Key Observation: Ro 8-4304 exhibits significantly faster binding and unbinding kinetics compared to ifenprodil.[1] This is evident from the much shorter on-rate and off-rate time constants observed in electrophysiological experiments.[4][5]
Experimental Methodologies
The kinetic data presented in this guide were primarily obtained through two key experimental techniques: whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through NMDA receptors in response to agonist application and to determine the kinetics of antagonist binding and unbinding.
Experimental Workflow:
Caption: Workflow for determining antagonist kinetics using whole-cell patch-clamp.
Detailed Protocol:
-
Cell Preparation:
-
HEK293 cells are transiently transfected with plasmids encoding the GluN1 and GluN2B subunits of the NMDA receptor.
-
Alternatively, primary cortical or hippocampal neurons are cultured.
-
Cells are plated onto glass coverslips for recording.
-
-
Solutions:
-
External (extracellular) solution: Contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, adjusted to pH 7.2 with NaOH. Glycine (10 µM) is included as a co-agonist.
-
Internal (pipette) solution: Contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with CsOH.
-
-
Recording:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and positioned onto a cell.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
NMDA (e.g., 100 µM) and glycine are applied to the cell to evoke an inward current through the NMDA receptors.
-
Once a stable baseline current is established, the antagonist (Ro 8-4304 or ifenprodil) is applied at a known concentration.
-
The rate of current inhibition provides the on-rate (τ_on_).
-
The antagonist is then washed out, and the rate of current recovery to the baseline level provides the off-rate (τ_off_).
-
Radioligand Binding Assay ([³H]MK-801)
This assay is used to determine the affinity (Kᵢ) of a compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]MK-801, which binds within the ion channel pore.
Detailed Protocol:
-
Membrane Preparation:
-
Rat brains (e.g., cortex or hippocampus) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in fresh buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated in a solution containing:
-
[³H]MK-801 (a radiolabeled NMDA receptor channel blocker).
-
Glutamate and glycine to activate the receptors.
-
Varying concentrations of the unlabeled antagonist (Ro 8-4304 or ifenprodil).
-
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a saturating concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific [³H]MK-801 binding (IC₅₀).
-
The IC₅₀ value is then converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
NMDA Receptor Signaling Pathway
Both Ro 8-4304 and ifenprodil exert their effects by inhibiting the function of GluN2B-containing NMDA receptors, thereby modulating downstream signaling cascades. Activation of NMDA receptors leads to an influx of Ca²⁺, which acts as a second messenger to initiate a variety of intracellular signaling pathways involved in synaptic plasticity, gene expression, and, in cases of overactivation, excitotoxicity.
Caption: Simplified signaling pathway of the GluN2B-NMDA receptor and its inhibition.
Conclusion
This compound and ifenprodil are both potent and selective antagonists of GluN2B-containing NMDA receptors. The primary distinction between these two compounds lies in their kinetic properties. Ro 8-4304 exhibits markedly faster on- and off-rates, which may be advantageous in experimental paradigms requiring rapid receptor blockade and washout. In contrast, the slower kinetics of ifenprodil may be more suitable for applications where sustained receptor inhibition is desired. The choice between these two antagonists should be guided by the specific requirements of the research question and experimental design. This guide provides the necessary data and methodological context to aid researchers in making an informed decision.
References
- 1. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental Changes in NMDA Receptor Glycine Affinity and Ifenprodil Sensitivity Reveal Three Distinct Populations of NMDA Receptors in Individual Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ro 8-4304 and MK-801: Two Potent NMDA Receptor Antagonists
For researchers and professionals in the fields of neuroscience and drug development, the nuanced differences between N-methyl-D-aspartate (NMDA) receptor antagonists are of paramount importance. This guide provides a detailed comparison of two significant non-competitive NMDA receptor antagonists: Ro 8-4304 and MK-801 (Dizocilpine). While both compounds block the ion channel of the NMDA receptor, they exhibit distinct pharmacological profiles, including differences in subunit selectivity, mechanism of action, and in vivo effects. This document aims to furnish an objective comparison supported by experimental data to aid in the selection of the appropriate tool for specific research applications.
Mechanism of Action and Subunit Selectivity
Ro 8-4304 is a non-competitive, voltage-independent, and state-dependent NMDA receptor antagonist.[1] A key characteristic of Ro 8-4304 is its significant selectivity for NMDA receptors containing the GluN2B subunit . It exhibits over 100-fold higher affinity for GluN1/GluN2B receptors compared to GluN1/GluN2A receptors.[1] Its binding is state-dependent, showing a higher affinity for the activated and desensitized states of the receptor.[1] This suggests that its antagonistic activity is enhanced in the presence of agonist, a property that could be advantageous in conditions of excessive glutamate (B1630785) release.
MK-801 , on the other hand, is a potent, non-competitive open-channel blocker of the NMDA receptor.[2] It enters and binds to a site within the ion channel pore when the channel is in its open state, thereby physically occluding the passage of ions.[3] Unlike Ro 8-4304, MK-801 does not exhibit significant selectivity for a particular GluN2 subunit and is considered a broad-spectrum NMDA receptor antagonist.[2] Its high affinity and slow off-rate contribute to its potent and long-lasting effects.
Quantitative Comparison of In Vitro Potency and Binding Affinity
Direct comparative studies of Ro 8-4304 and MK-801 under identical experimental conditions are limited. The following tables summarize available quantitative data from various sources. It is crucial to consider the different experimental preparations and conditions when interpreting these values.
Table 1: In Vitro Potency (IC50) of Ro 8-4304
| Compound | NMDA Concentration | IC50 (µM) | Preparation | Reference |
| Ro 8-4304 | 10 µM | 2.3 | Rat cultured cortical neurones | [1] |
| Ro 8-4304 | 100 µM | 0.36 | Rat cultured cortical neurones | [1] |
| Ro 8-4304 | - | 0.4 | Recombinant GluN2B-containing receptors |
Table 2: Binding Affinity (Kd / Ki) of MK-801
| Compound | Value (nM) | Ligand | Preparation | Reference |
| MK-801 | 111.3 ± 8.5 (Kd) | [3H]MK-801 | Intact NMDA receptor | [3] |
| 3-iodo MK-801 | 742 ± 1.3 (Ki) | [3H]MK-801 | Intact NMDA receptor | [3] |
| MK-801 | 6.3 (KD) | [3H]MK-801 | Rat cerebral cortical membranes | [4] |
In Vivo Neuroprotective Effects
Both Ro 8-4304 and MK-801 have demonstrated neuroprotective properties in various animal models of neurological disorders.
Ro 8-4304 , due to its GluN2B selectivity, has been investigated for its potential to offer neuroprotection with a reduced side-effect profile compared to non-selective antagonists.[5] In vivo studies have shown its efficacy in models of ischemia.[5]
MK-801 has been extensively studied in vivo and has shown robust neuroprotective effects in models of traumatic brain injury, stroke, and excitotoxicity.[6][7][8][9][10] However, its clinical application has been hampered by significant side effects, including psychotomimetic effects and motor impairment.[5]
Table 3: In Vivo Neuroprotective Doses of MK-801
| Animal Model | Dosage | Administration Route | Outcome | Reference |
| Rat model of traumatic brain injury | 0.5, 2, 10 mg/kg | - | Improved learning and memory, reduced neuronal damage | [7] |
| Rat model of transient cerebral ischemia | 0.25, 0.5 mg/kg | IV | Significant neuroprotection | [6] |
| Perinatal rat model of NMDA-induced neurotoxicity | 0.02 - 42.0 µmol/kg | IP | Dose-dependent neuroprotection | [8] |
| Rat model of excitotoxin-induced neuronal degeneration | 1 - 10 mg/kg | IP | Prevention of neurodegeneration | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or Kd) of a test compound for the NMDA receptor.
Materials:
-
Test compound (e.g., Ro 8-4304 or MK-801)
-
Radioligand (e.g., [3H]MK-801)
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control (e.g., 10 µM unlabeled MK-801)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Electrophysiological Recordings (Whole-Cell Patch-Clamp)
Objective: To measure the inhibitory effect (IC50) of a test compound on NMDA receptor-mediated currents.
Materials:
-
Cultured neurons (e.g., rat cortical or hippocampal neurons) or cells expressing recombinant NMDA receptors.
-
External solution (containing physiological concentrations of ions, including Mg2+).
-
Internal solution (for the patch pipette, containing a Cs+-based solution to block K+ channels).
-
NMDA and glycine (B1666218) (co-agonist).
-
Test compound (e.g., Ro 8-4304 or MK-801).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Plate neurons on coverslips for recording.
-
Patching: Form a high-resistance seal (gigaohm) between the patch pipette and the cell membrane to establish the whole-cell configuration.
-
Recording: Clamp the cell at a negative holding potential (e.g., -60 mV).
-
Drug Application: Perfuse the cell with the external solution containing NMDA and glycine to evoke an inward current. Once a stable baseline current is established, co-apply the test compound at various concentrations.
-
Data Acquisition: Record the NMDA receptor-mediated currents before and after the application of the antagonist.
-
Data Analysis: Measure the peak or steady-state current amplitude at each concentration of the test compound. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
In Vivo Neuroprotection Study (Model of Focal Cerebral Ischemia)
Objective: To assess the neuroprotective efficacy of a test compound in an animal model of stroke.
Materials:
-
Rodents (e.g., rats or mice).
-
Anesthetics.
-
Surgical instruments for middle cerebral artery occlusion (MCAO).
-
Test compound (e.g., Ro 8-4304 or MK-801) dissolved in a suitable vehicle.
-
Vehicle control.
-
TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume measurement.
Procedure:
-
Animal Surgery: Anesthetize the animal and perform MCAO to induce focal cerebral ischemia. This can be achieved by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery.
-
Drug Administration: Administer the test compound or vehicle at a specific time point before, during, or after the ischemic insult via a defined route (e.g., intraperitoneal or intravenous injection).
-
Reperfusion: In some models, the occluding filament is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.
-
Behavioral Assessment: At various time points after surgery, assess the neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-ischemia), sacrifice the animal, and slice the brain. Stain the brain slices with TTC, which stains viable tissue red, leaving the infarcted area white.
-
Data Analysis: Quantify the infarct volume by image analysis. Compare the infarct volumes and neurological scores between the treated and vehicle control groups to determine the neuroprotective effect of the compound.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow.
Caption: NMDA Receptor Signaling and Antagonist Binding Sites.
Caption: Workflow for Comparing NMDA Receptor Antagonists.
References
- 1. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective action of ketamine and MK-801 after transient cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of MK-801, TCP, PCP and CPP against N-methyl-D-aspartate induced neurotoxicity in an in vivo perinatal rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of Ro 8-4304 for NR2B over NR2A Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 8-4304 and other notable antagonists, focusing on their selectivity for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor over the NR2A subunit. The data presented is supported by experimental findings from electrophysiology and radioligand binding assays to assist researchers in making informed decisions for their neuroscience research.
Introduction to NR2B-Selective Antagonists
NMDA receptors, a class of ionotropic glutamate (B1630785) receptors, are critical for synaptic plasticity, learning, and memory. These receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse GluN2 subunits (NR2A, NR2B, NR2C, and NR2D) confer distinct pharmacological and biophysical properties to the receptor complex. The NR2B subunit, in particular, has been a key target for therapeutic intervention in various neurological disorders, including neurodegenerative diseases and neuropathic pain.
Ro 8-4304 is a potent, non-competitive, and voltage-independent antagonist of NMDA receptors with a pronounced selectivity for those containing the NR2B subunit.[1] Its state-dependent mechanism of action, similar to the well-characterized NR2B antagonist Ifenprodil (B1662929), makes it a valuable tool for studying the physiological and pathological roles of NR2B-containing NMDA receptors.[1]
Comparative Analysis of NR2B Antagonist Selectivity
The selectivity of a compound for the NR2B subunit over the NR2A subunit is a crucial parameter for its utility as a research tool and its potential as a therapeutic agent. This selectivity is typically quantified by comparing the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of the compound for recombinant NMDA receptors expressing either the NR2A or NR2B subunit.
Quantitative Data Summary
The following tables summarize the in vitro pharmacology of Ro 8-4304 and the widely used alternative, Ifenprodil, on recombinant human NMDA receptors.
Table 1: Functional Inhibition of NMDA Receptors (Electrophysiology)
| Compound | Subunit Composition | IC50 (µM) | Fold Selectivity (NR2A/NR2B) | Reference |
| Ro 8-4304 | NR1/NR2A | >30 | >100 | [1] |
| NR1/NR2B | 0.36 (in 100 µM NMDA) | [1] | ||
| Ifenprodil | NR1A/NR2A | 146 | ~429 | [2] |
| NR1A/NR2B | 0.34 | [2] |
Table 2: Binding Affinity for NMDA Receptors (Radioligand Binding)
| Compound | Subunit Composition | Ki (nM) | Fold Selectivity (NR2A/NR2B) | Reference |
| Ifenprodil | NR1a/NR2B | 24.8 (rat native) | Not directly compared to NR2A | [3] |
| 33.5 (human recombinant) | [3] |
Note: Direct Ki values for Ro 8-4304 on individual subunits from radioligand binding assays are not as readily available in the public domain. However, functional data consistently demonstrates its high selectivity.
Experimental Methodologies
The validation of NR2B selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key experiments cited.
Electrophysiology on Recombinant NMDA Receptors
This method assesses the functional inhibition of NMDA receptor-mediated currents by the antagonist.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with cDNAs encoding the human NMDA receptor subunits (NR1 and either NR2A or NR2B) using a suitable transfection reagent (e.g., Lipofectamine). A marker protein such as Green Fluorescent Protein (GFP) is often co-transfected to identify transfected cells.
2. Whole-Cell Patch-Clamp Recording:
-
Two to three days post-transfection, GFP-positive cells are identified for recording.
-
Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.
-
The extracellular solution contains (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. Glycine (10 µM) is included as a co-agonist. Magnesium is typically omitted to prevent voltage-dependent channel block.
-
The intracellular solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2.
3. Drug Application and Data Analysis:
-
NMDA (e.g., 100 µM) is applied to the cell to elicit a baseline current.
-
Increasing concentrations of the antagonist (e.g., Ro 8-4304 or Ifenprodil) are co-applied with NMDA until a steady-state inhibition is reached.
-
The inhibition of the NMDA-evoked current is measured for each antagonist concentration.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Radioligand Binding Assay
This assay measures the affinity of the antagonist for the NMDA receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
HEK293 cells stably expressing either NR1/NR2A or NR1/NR2B receptors are harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
A fixed concentration of a suitable radioligand that binds to the ifenprodil site on the NR2B subunit (e.g., [3H]ifenprodil) is used.[3]
-
Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., Ro 8-4304) are added to the wells.
-
The reaction is initiated by adding the membrane preparation.
-
The mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
3. Filtration and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Mechanisms and Workflows
Signaling Pathways of NR2B-Containing NMDA Receptors
Blockade of NR2B-containing NMDA receptors, which are often located extrasynaptically, can modulate downstream signaling cascades implicated in both cell survival and excitotoxicity.
References
- 1. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for Studying Ro 8-4304 Hydrochloride Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 8-4304 Hydrochloride with other N-methyl-D-aspartate (NMDA) receptor antagonists. It includes detailed experimental protocols and quantitative data to assist in the design of robust control experiments for studying the effects of this potent and selective GluN2B subunit antagonist.
Overview of this compound
This compound is a potent, non-competitive, and voltage-independent antagonist of the NMDA receptor, demonstrating high selectivity for the GluN2B subunit (formerly NR2B).[1][2][3][4] Its mechanism of action involves binding to the NMDA receptor in a state-dependent manner, showing higher affinity for the activated and desensitized states of the receptor.[1] This selectivity for GluN2B-containing receptors makes it a valuable tool for dissecting the specific roles of this subunit in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and neurodegenerative diseases.
Comparative Quantitative Data
To effectively design control experiments, it is crucial to understand the potency and selectivity of Ro 8-4304 in comparison to other commonly used NMDA receptor antagonists. The following tables summarize the half-maximal inhibitory concentration (IC50) values for Ro 8-4304 and a selection of alternative compounds.
Table 1: GluN2B-Selective NMDA Receptor Antagonists
| Compound | Target | IC50 (GluN2B) | IC50 (GluN2A) | Selectivity (GluN2A/GluN2B) | Reference |
| Ro 8-4304 | GluN2B | 0.36 - 0.4 µM | > 100 µM | > 100-fold | [1] |
| Ifenprodil | GluN2B | ~0.1 µM | - | High | [5] |
| Ro 25-6981 | GluN2B | 9 nM | 52 µM | > 5000-fold | [6][7][8] |
| CP-101,606 (Traxoprodil) | GluN2B | 11 nM | - | High | [9] |
Table 2: Non-Selective and Other NMDA Receptor Antagonists
| Compound | Target | IC50 | Reference |
| Ketamine | NMDA Receptor (Uncompetitive) | 1.5 µM | [10][11] |
| Memantine | NMDA Receptor (Uncompetitive) | 0.5 - 2.1 µM | [10][12][13][14][15] |
| D-AP5 (D-APV) | NMDA Receptor (Competitive) | 3.7 µM (in vitro) | [2][16][17][18][19] |
Experimental Protocols
This section details standard experimental protocols to assess the effects of this compound on NMDA receptor function. For each protocol, appropriate positive and negative controls are suggested to ensure the validity and specificity of the experimental findings.
Electrophysiology: Whole-Cell Patch Clamp Recording
This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons or brain slices.
Objective: To quantify the inhibitory effect of Ro 8-4304 on NMDA receptor currents and to compare its potency and kinetics with other antagonists.
Methodology:
-
Preparation: Prepare cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass microelectrodes to a resistance of 3-7 MΩ.
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2. To isolate NMDA currents, Mg2+ is typically omitted, and blockers for AMPA/kainate receptors (e.g., 10 µM CNQX) and GABAA receptors (e.g., 10 µM bicuculline) are added.
-
Internal Solution: Containing (in mM): 140 K-Gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 4 Na2ATP, 0.4 NaGTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration on a target neuron.
-
Hold the neuron at a negative potential (e.g., -70 mV) to relieve Mg2+ block (if present in the external solution).
-
Apply NMDA (e.g., 30 µM) and glycine (B1666218) (e.g., 10 µM) to evoke an inward current.
-
After establishing a stable baseline response, co-apply Ro 8-4304 at various concentrations to determine the dose-dependent inhibition.
-
Wash out the compound to assess the reversibility of the inhibition.
-
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents before, during, and after drug application. Construct a dose-response curve to calculate the IC50 value.
Controls:
-
Positive Controls:
-
Ifenprodil or Ro 25-6981: To compare the potency and selectivity of another known GluN2B-selective antagonist.
-
D-AP5: A competitive NMDA receptor antagonist to confirm the recorded currents are mediated by NMDA receptors.
-
-
Negative Control:
-
Vehicle (e.g., DMSO or saline): To control for any effects of the solvent used to dissolve Ro 8-4304.
-
Inactive Enantiomer (if available): To demonstrate stereospecificity of the effect.
-
Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA receptor activation.
Objective: To visualize and quantify the effect of Ro 8-4304 on NMDA receptor-mediated calcium influx.
Methodology:
-
Cell Preparation: Plate cultured neurons on glass coverslips.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Imaging Setup: Use a fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.
-
Solutions: Use a physiological saline solution (e.g., HBSS) with low or no Mg2+ to facilitate NMDA receptor activation.
-
Experimental Procedure:
-
Acquire a baseline fluorescence image.
-
Stimulate the cells with NMDA and glycine.
-
Record the change in fluorescence intensity over time.
-
After a washout period, pre-incubate the cells with Ro 8-4304 for a defined period.
-
Re-stimulate with NMDA and glycine in the presence of Ro 8-4304 and record the fluorescence change.
-
-
Data Analysis: Quantify the change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) as a measure of the change in [Ca2+]i. Compare the response in the presence and absence of Ro 8-4304.
Controls:
-
Positive Controls:
-
A known NMDA receptor antagonist (e.g., MK-801 or D-AP5): To confirm that the calcium influx is mediated by NMDA receptors.
-
A different GluN2B-selective antagonist (e.g., Ifenprodil): For direct comparison of inhibitory efficacy.
-
-
Negative Controls:
-
Vehicle: To control for solvent effects.
-
Cells not loaded with dye: To control for autofluorescence.
-
Stimulation with NMDA in the presence of a high concentration of Mg2+: To demonstrate the voltage-dependent block of NMDA receptors.
-
In Vitro Neuroprotection Assay
This protocol assesses the ability of Ro 8-4304 to protect neurons from excitotoxic cell death induced by excessive NMDA receptor activation.
Objective: To determine the neuroprotective efficacy of Ro 8-4304 against glutamate- or NMDA-induced excitotoxicity.
Methodology:
-
Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) to a mature stage.
-
Treatment:
-
Pre-treat the neuronal cultures with various concentrations of Ro 8-4304 for a specified duration (e.g., 1-2 hours).
-
Induce excitotoxicity by exposing the cultures to a high concentration of glutamate (B1630785) (e.g., 50-100 µM) or NMDA (e.g., 100-200 µM) for a short period (e.g., 15-30 minutes).
-
Wash out the excitotoxic agent and replace it with fresh culture medium containing the respective concentrations of Ro 8-4304.
-
-
Assessment of Cell Viability: After 24-48 hours, assess neuronal viability using methods such as:
-
MTT assay: Measures mitochondrial metabolic activity.
-
LDH assay: Measures lactate (B86563) dehydrogenase release from damaged cells into the culture medium.
-
Live/Dead staining (e.g., Calcein-AM/Ethidium homodimer-1): To visualize and quantify live and dead cells.
-
-
Data Analysis: Quantify cell viability in each treatment group and compare it to the control groups. Calculate the percentage of neuroprotection afforded by Ro 8-4304.
Controls:
-
Positive Controls:
-
A well-established neuroprotective NMDA receptor antagonist (e.g., Memantine or MK-801): To benchmark the neuroprotective effect of Ro 8-4304.
-
Another GluN2B-selective antagonist (e.g., Ro 25-6981): To compare the efficacy of compounds with a similar mechanism of action.
-
-
Negative Controls:
-
Vehicle-treated cells exposed to the excitotoxic agent: To establish the baseline level of cell death.
-
Untreated control cells (no excitotoxic agent, no drug): To represent 100% cell viability.
-
Vehicle-treated cells without the excitotoxic agent: To ensure the vehicle itself is not toxic.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling pathway and a typical experimental workflow for testing Ro 8-4304.
Caption: NMDA Receptor Signaling Pathway and the inhibitory action of Ro 8-4304.
Caption: A generalized experimental workflow for assessing the effects of Ro 8-4304.
References
- 1. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iGluR | Antagonists | MedChemExpress [medchemexpress.eu]
- 5. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 7. bio-techne.com [bio-techne.com]
- 8. Ro 25-6981 maleate salt, NR2B antagonist (CAS 1312991-76-6) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
- 11. researchgate.net [researchgate.net]
- 12. jneurosci.org [jneurosci.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. rndsystems.com [rndsystems.com]
Comparative Neuroprotective Efficacy of Ro 8-4304 and Memantine: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective efficacy of two N-methyl-D-aspartate (NMDA) receptor antagonists: Ro 8-4304 and memantine (B1676192). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to facilitate an objective evaluation of their performance in neuroprotection. The information is presented through structured data tables, detailed experimental methodologies, and visualized signaling pathways to support further investigation and development in the field of neuroprotective therapeutics.
Introduction
Excitotoxicity, primarily mediated by the overactivation of NMDA receptors, is a key pathological mechanism in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, NMDA receptor antagonists have been a major focus of neuroprotective drug development. This guide focuses on two such antagonists: memantine, a widely studied and clinically approved drug for Alzheimer's disease, and Ro 8-4304, a selective antagonist for the NR2B subunit of the NMDA receptor. By presenting a side-by-side comparison of their mechanisms, efficacy, and experimental validation, this document aims to provide a valuable resource for the scientific community.
Mechanisms of Action
Both Ro 8-4304 and memantine exert their neuroprotective effects by modulating NMDA receptor activity, albeit through distinct mechanisms.
Memantine is a non-competitive, open-channel blocker of the NMDA receptor. It exhibits voltage dependency and has a relatively fast on/off rate. This allows it to preferentially block the excessive, pathological activation of NMDA receptors associated with excitotoxicity while sparing normal synaptic transmission necessary for physiological functions like learning and memory.[1][2][3]
Ro 8-4304 is a selective, non-competitive antagonist of the NMDA receptor, with a high affinity for the NR2B subunit.[4][5] The NR2B subunit is predominantly found in extrasynaptic NMDA receptors, which are strongly implicated in mediating excitotoxic neuronal death.[6] By selectively targeting these receptors, Ro 8-4304 is hypothesized to offer neuroprotection with a potentially more favorable side-effect profile compared to non-selective NMDA receptor antagonists.[4]
Signaling Pathway Diagrams
Comparative Efficacy Data
The following tables summarize quantitative data from various in vitro and in vivo studies to provide a comparative overview of the neuroprotective efficacy of Ro 8-4304 and memantine. Direct comparative studies are limited; therefore, data from studies with similar experimental models are presented to facilitate an indirect comparison.
In Vitro Neuroprotection
| Compound | Model | Assay | Concentration | Efficacy | Reference |
| Memantine | NMDA-induced excitotoxicity in rat cortical neurons | MTT Assay | 0.1 - 5 µM | Dose-dependent prevention of neurotoxicity | [4] |
| NMDA-induced excitotoxicity in rat cortical neurons | LDH Assay | 0.1 - 5 µM | Dose-dependent prevention of neurotoxicity | [4] | |
| Oxygen-Glucose Deprivation (OGD) in rat hippocampal slices | LDH Assay | 10 µM | ~40% reduction in LDH release after 3h re-oxygenation | [7] | |
| Hypoxia in cultured chick embryo telencephalon neurons | Neuronal Damage Assessment | 1 µM & 10 µM | Decreased neuronal damage | [7] | |
| Ro 8-4304 | Glutamate-induced excitotoxicity in cultured hippocampal neurons | Calcium Influx (340/380 ratio) | 10 µM | No significant difference in peak calcium influx compared to glutamate alone | [6] |
| NMDA-evoked currents in rat cultured cortical neurons | Electrophysiology (IC50) | 0.36 - 2.3 µM | Inhibition of NMDA responses | [4] |
In Vivo Neuroprotection
| Compound | Model | Endpoint | Dosage | Efficacy | Reference |
| Memantine | Mild to moderate ischemic stroke (human) | NIHSS Change (Day 1 vs. Day 5) | 20 mg TID | Significant improvement in NIHSS score (2.96 ± 0.1 vs. 1.24 ± 0.96 in control) | [8] |
| Permanent focal cerebral ischemia (mouse) | Infarct Volume | 10 mg/kg | Prevented cerebral ischemia-induced brain infarct | [3] | |
| Neonatal hypoxia-ischemia (in vivo) | Brain Damage & Lethality | Not specified | Reduced lethality and brain damage | [5] | |
| Ro 8-4304 | Not available in searched results |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Excitotoxicity Assays
NMDA-Induced Excitotoxicity in Rat Cortical Neurons [4]
-
Cell Culture: Primary cortical neurons are prepared from embryonic rats and cultured in a suitable medium.
-
Treatment: Neurons are exposed to NMDA (e.g., 100 µM) for a specified duration (e.g., 3 hours) in the presence or absence of varying concentrations of the test compound (memantine or Ro 8-4304).
-
Assessment:
-
MTT Assay: Cell viability is assessed by adding MTT solution. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
LDH Assay: Neurotoxicity is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using a commercially available kit. Absorbance is typically read at 490 nm.
-
Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices [7]
-
Slice Preparation: Hippocampal slices are prepared from adult male rats.
-
OGD Induction: Slices are subjected to OGD by incubation in a glucose-free medium saturated with 95% N2 / 5% CO2.
-
Treatment: The test compound is added to the medium before and during the OGD period and subsequent re-oxygenation.
-
Assessment: Neuronal damage is monitored by measuring the activity of LDH released into the incubation medium.
In Vivo Stroke Models
Permanent Middle Cerebral Artery Occlusion (MCAO) in Mice [3]
-
Animal Model: Adult male mice are used.
-
Surgical Procedure: Focal cerebral ischemia is induced by permanent occlusion of the middle cerebral artery (MCA).
-
Treatment: Memantine (e.g., 10 mg/kg) is administered intraperitoneally at a specified time point relative to the MCAO procedure.
-
Assessment:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.
-
Neurological Deficit Scoring: Behavioral tests are performed to assess neurological function.
-
Experimental Workflow Diagram
Discussion and Future Directions
The available data indicates that both memantine and Ro 8-4304 show promise as neuroprotective agents by targeting the NMDA receptor. Memantine's efficacy has been demonstrated in a wider range of in vitro and in vivo models, and it has the advantage of being a clinically approved drug. Its non-selective, open-channel blocking mechanism appears effective in mitigating excitotoxicity under various pathological conditions.
Ro 8-4304, with its selectivity for the NR2B subunit, represents a more targeted approach to neuroprotection. The rationale for this selectivity is to specifically inhibit the excitotoxic signaling mediated by extrasynaptic NMDA receptors while preserving the physiological functions of synaptic NMDA receptors. However, the current body of publicly available research lacks extensive quantitative data on the neuroprotective efficacy of Ro 8-4304 in direct comparison to memantine or in a broad range of neuroprotection models.
Future research should focus on direct, head-to-head comparative studies of Ro 8-4304 and memantine in standardized in vitro and in vivo models of neurological disorders. Such studies should employ a range of quantitative endpoints, including cell viability assays, infarct volume measurements, and comprehensive behavioral assessments. Elucidating the full therapeutic potential and safety profile of NR2B-selective antagonists like Ro 8-4304 will be crucial for advancing the development of next-generation neuroprotective drugs.
Conclusion
This guide provides a comparative analysis of the neuroprotective agents Ro 8-4304 and memantine based on currently available scientific literature. Memantine is a well-characterized NMDA receptor antagonist with demonstrated neuroprotective effects in multiple experimental paradigms. Ro 8-4304 offers a more targeted approach by selectively antagonizing the NR2B subunit, a key mediator of excitotoxicity. While promising, further research is required to fully establish the comparative efficacy and therapeutic potential of Ro 8-4304. The data and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel neuroprotective strategies.
References
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. Memantine mediates neuroprotection via regulating neurovascular unit in a mouse model of focal cerebral ischemia [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. frontiersin.org [frontiersin.org]
- 8. Study of the Neuroprotective Effects of Memantine in Patients with Mild to Moderate Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ro 8-4304 Findings with Genetic Knockout Models: A Comparative Guide
This guide provides a comprehensive comparison of the pharmacological effects of Ro 8-4304, a selective antagonist of the NMDA receptor subunit GluN2B, with the phenotypic outcomes observed in genetic knockout models of the corresponding gene, GRIN2B. This cross-validation approach is essential for researchers, scientists, and drug development professionals to critically evaluate the specificity of Ro 8-4304 and to understand the broader physiological roles of the GluN2B subunit.
Introduction to Ro 8-4304 and the GluN2B Subunit
Ro 8-4304 is a potent, non-competitive, and voltage-independent antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating high selectivity for the GluN2B (formerly known as NR2B) subunit.[1][2][3][4][5] NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. The GluN2B subunit, encoded by the GRIN2B gene, is predominantly expressed in the forebrain and is a key component of NMDA receptors in early development, being gradually replaced by the GluN2A subunit as the brain matures.[6][7] Given its role in various neurological processes, the GluN2B subunit is a significant target for therapeutic intervention in a range of disorders.
Genetic knockout models of GRIN2B provide a powerful tool to investigate the fundamental roles of this subunit. However, complete knockout of GRIN2B is perinatally lethal, highlighting its critical role in development.[2][6][8] Therefore, researchers often utilize heterozygous or conditional knockout models to study its function in the adult brain. By comparing the effects of Ro 8-4304 with the phenotypes of GRIN2B knockout models, we can gain a more nuanced understanding of the on-target effects of the drug and the multifaceted functions of the GluN2B subunit.
Comparative Data: Pharmacological Blockade vs. Genetic Deletion
The following tables summarize quantitative data from various studies, comparing the effects of Ro 8-4304 or other selective GluN2B antagonists with the phenotypes observed in GRIN2B knockout mice across different experimental domains.
Table 1: Effects on Synaptic Plasticity and Function
| Parameter | Ro 8-4304 / GluN2B Antagonist | GRIN2B Knockout (KO) | Key Findings & Citations |
| Long-Term Potentiation (LTP) | Blockade of LTP induction in the hippocampus and bed nucleus of the stria terminalis (BNST).[9] | Elimination or significant reduction of LTP in the hippocampus and BNST.[6][9] | Both pharmacological blockade and genetic deletion of GluN2B impair this critical form of synaptic plasticity, indicating a key role for GluN2B-containing NMDARs in LTP. |
| NMDA Receptor-mediated Currents | Inhibition of NMDA-evoked currents, with IC50 values in the micromolar range.[2][4] | Virtual loss of NMDAR-mediated currents in specific brain regions of conditional KO mice.[6] | This demonstrates the direct inhibitory action of Ro 8-4304 on GluN2B-containing NMDARs, mirroring the effect of their genetic removal. |
| Synaptic Transmission | Reduced sensitivity to ifenprodil (B1662929) (another GluN2B antagonist) in heterozygous L825V/+ mice, suggesting loss of GluN2B function.[10] | Altered synaptic currents and reduced GluN1 levels in conditional KO mice.[6][9] | Both approaches lead to significant alterations in synaptic function, though the compensatory mechanisms in knockout models can be complex. |
Table 2: Behavioral Phenotypes
| Behavioral Domain | Ro 8-4304 / GluN2B Antagonist (Ro 25-6981) | GRIN2B Knockout (KO) | Key Findings & Citations |
| Learning and Memory | Impaired reversal learning and attentional set formation.[11] | Impaired spatial and contextual learning.[11] | Both pharmacological inhibition and genetic deletion of GluN2B in the cortex and hippocampus lead to deficits in cognitive flexibility and learning. |
| Anxiety-Related Behavior | Systemic administration of Ro 25-6981 had mixed effects in some studies. | Forebrain-specific deletion of GluN2B reduced anxiety-like behavior.[1] Heterozygous L825V/+ mice showed increased anxiety.[10] | The role of GluN2B in anxiety appears complex and may be dependent on the specific genetic modification and brain region. |
| Motor Function | Normal motor behavior observed in corticohippocampal GluN2B KO mice.[11] | No overt behavioral phenotypes reported in CA3-specific KO mice.[6] | Gross motor function does not appear to be significantly affected by either targeted genetic deletion or, by extension, specific pharmacological blockade. |
| Seizure Threshold | Ro 8-4304 and ifenprodil were unable to antagonize electrically-precipitated seizures at tested doses.[12] | Not directly compared in the available literature. | This suggests that selective blockade of GluN2B may not be sufficient to prevent certain types of seizures, unlike non-selective NMDA receptor antagonists. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
Detailed Experimental Protocols
Electrophysiology: In Vitro Slice Preparation and LTP Recording
Objective: To measure synaptic plasticity (Long-Term Potentiation) in hippocampal slices.
Materials:
-
Artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Dissection tools, vibratome.
-
Recording chamber, amplifier, digitizer, and data acquisition software.
-
Stimulating and recording electrodes.
Protocol:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to assess the potentiation.
-
For pharmacological studies, Ro 8-4304 is bath-applied at the desired concentration starting at least 20 minutes before HFS.
Behavioral Assay: Morris Water Maze
Objective: To assess spatial learning and memory.
Materials:
-
A large circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
A hidden escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Various distal visual cues placed around the room.
-
A video tracking system and software.
Protocol:
-
Habituation: Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.
-
Training Phase (e.g., 5-7 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four quasi-random starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
The mouse remains on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., 24 hours after the last training trial):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Nociception Assay: Hot Plate Test
Objective: To measure the response to a thermal pain stimulus.
Materials:
-
A commercial hot plate apparatus with a controlled temperature surface.
-
A transparent cylinder to confine the mouse to the hot plate surface.
Protocol:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).
-
Place the mouse inside the transparent cylinder on the hot plate surface and start a timer.
-
Observe the mouse for nociceptive behaviors, such as hind paw licking, flicking, or jumping.
-
Record the latency to the first clear sign of a pain response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it is removed from the apparatus, and the cut-off time is recorded as its latency.
-
For pharmacological studies, Ro 8-4304 is administered at a predetermined time before the test.
Conclusion
The cross-validation of findings from pharmacological studies using Ro 8-4304 and genetic knockout models of GRIN2B provides strong evidence for the on-target effects of this compound. Both approaches consistently demonstrate the critical role of the GluN2B subunit in synaptic plasticity, particularly LTP, and in specific aspects of learning and memory. While some discrepancies exist, particularly in complex behavioral domains like anxiety, these may be attributable to developmental compensation in knockout models or the specific brain regions targeted in conditional knockouts. This comparative guide underscores the importance of integrating pharmacological and genetic approaches to robustly validate drug targets and elucidate the complex functions of neuronal signaling components.
References
- 1. GENETIC, PHARMACOLOGICAL AND LESION ANALYSES REVEAL A SELECTIVE ROLE FOR CORTICOHIPPOCAMPAL GLUN2B IN A NOVEL REPEATED SWIM STRESS PARADIGM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GRIN2B-related neurodevelopmental disorder: current understanding of pathophysiological mechanisms [frontiersin.org]
- 3. cyagen.com [cyagen.com]
- 4. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NMDA Receptor GluN2B (GluRε2/NR2B) Subunit Is Crucial for Channel Function, Postsynaptic Macromolecular Organization, and Actin Cytoskeleton at Hippocampal CA3 Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 023538 - GluN2B to GluN2A replacement Strain Details [jax.org]
- 8. Grin2b MGI Mouse Gene Detail - MGI:95821 - glutamate receptor, ionotropic, NMDA2B (epsilon 2) [informatics.jax.org]
- 9. pnas.org [pnas.org]
- 10. Characterization of Mice Carrying a Neurodevelopmental Disease-Associated GluN2B(L825V) Variant | Journal of Neuroscience [jneurosci.org]
- 11. Conditional loss of GluN2B in cortex and hippocampus impairs attentional set formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMDA NR2B subtype-selective receptor antagonists fail to antagonize electrically-precipitated seizures and elicit popping in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ro 8-4304 and Other NR2B Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers a side-by-side comparison of Ro 8-4304 and other prominent NR2B antagonists. The information presented is based on available preclinical and clinical data, providing a comprehensive overview of their performance, supported by experimental details.
The N-methyl-D-aspartate (NMDA) receptor is a critical player in synaptic plasticity and neuronal function. The NR2B subunit of this receptor has emerged as a key therapeutic target for a range of neurological disorders, including neurodegenerative diseases and mood disorders. This has led to the development of numerous selective NR2B antagonists. This guide focuses on a comparative analysis of Ro 8-4304 against other notable NR2B antagonists such as CP-101,606 (Traxoprodil), Ro 25-6981, MK-0657 (Rislenemdaz), and EVT-101.
Quantitative Comparison of NR2B Antagonists
The following tables summarize the key quantitative data for Ro 8-4304 and its counterparts, focusing on their binding affinity, selectivity, and functional potency.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity (NR2A vs. NR2B) | Reference |
| Ro 8-4304 | NR1/NR2B | - | 400 | >100-fold | |
| CP-101,606 | NR1/NR2B | 6.0 | 11-35 | High | [1][2] |
| Ro 25-6981 | NR1c/NR2B | - | 9 | >5000-fold | [3][4][5] |
| MK-0657 | NR2B | - | - | Selective | [6][7][8][9] |
| EVT-101 | NR2B | - | - | Selective | [10] |
| Ifenprodil (B1662929) | NR1A/NR2B | 24.8-33.5 | 340 | ~400-fold | [11][12][13] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
In Vivo Efficacy and Clinical Trial Outcomes
| Compound | Indication | Key Findings | Clinical Trial Phase | Reference |
| Ro 8-4304 | Preclinical | Neuroprotective effects demonstrated in preclinical models. | Preclinical | |
| CP-101,606 | Traumatic Brain Injury | Showed a trend towards improved outcomes and reduced mortality in severe TBI, but results were not statistically significant. Well-tolerated. | Phase II | [1][14][15] |
| Ro 25-6981 | Preclinical | Neuroprotective in various in vivo and in vitro models. | Preclinical | [3][5][16] |
| MK-0657 | Major Depressive Disorder | Showed some antidepressant effects in a small pilot study, but development was discontinued (B1498344) due to lack of efficacy in Parkinson's disease trials. | Phase II | [6][7][8][9][17] |
| EVT-101 | Treatment-Resistant Depression | Phase II study initiated but prematurely terminated. | Phase II | [10][18] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of NR2B antagonists are primarily attributed to their ability to block excitotoxicity, a pathological process involving excessive stimulation of NMDA receptors. This leads to a massive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events.
References
- 1. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the subtype selectivity of CP-101,606: evidence for two classes of NR2B-selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ro 25-6981 maleate salt (mM/ml), NR2B antagonist (CAS 1312991-76-6) | Abcam [abcam.com]
- 4. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized, placebo-controlled, crossover pilot trial of the oral selective NR2B antagonist MK-0657 in patients with treatment-resistant major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Randomized, Placebo-Controlled, Crossover Pilot Trial of the Oral Selective NR2B Antagonist MK-0657 in Patients With Treatment-Resistant Major Depressive Disorder | Semantic Scholar [semanticscholar.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. EVT 101 Phase II study started - Evotec [evotec.com]
- 11. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. The effect of the selective NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Revisiting Traumatic Brain Injury: From Molecular Mechanisms to Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective effect of estrogen: role of nonsynaptic NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Randomized Trial of a Low Trapping Non-Selective N-methyl-D-aspartate (NMDA) Channel Blocker in Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Voltage-Independent Properties of Ro 8-4304
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the voltage-independent properties of Ro 8-4304, a selective NMDA receptor antagonist, with other relevant alternatives. The information is presented to facilitate objective assessment and inform research and development decisions.
Introduction to Ro 8-4304
Ro 8-4304 is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting its effects in a voltage-independent manner.[1][2] It displays a high affinity for NMDA receptors containing the GluN2B (formerly NR2B) subunit.[1][3] This selectivity makes it a valuable tool for dissecting the physiological and pathological roles of GluN2B-containing NMDA receptors. Unlike voltage-dependent channel blockers, the inhibitory action of Ro 8-4304 is not reliant on the membrane potential of the cell.
Comparison with Alternative Voltage-Independent Calcium Modulators
The primary alternative for comparison is ifenprodil (B1662929) , another well-characterized non-competitive, voltage-independent antagonist of GluN2B-containing NMDA receptors.[4][5][6] Beyond direct NMDA receptor antagonism, other mechanisms of voltage-independent calcium entry modulation exist, providing a broader context for understanding the unique properties of Ro 8-4304. These include inhibitors of Store-Operated Calcium Entry (SOCE) and Transient Receptor Potential (TRP) channels .
Quantitative Performance Data
The following tables summarize the key quantitative parameters for Ro 8-4304 and its alternatives.
Table 1: NMDA Receptor Antagonists - In Vitro Efficacy and Affinity
| Compound | Target | IC50 | Ki | On-rate (k_on) | Off-rate (k_off) |
| Ro 8-4304 | GluN2B-containing NMDA Receptors | 0.36 µM (for 100 µM NMDA)[1] | ~5 nM (estimated)[7] | Faster than Ifenprodil[1] | Faster than Ifenprodil[1] |
| 2.3 µM (for 10 µM NMDA)[1] | |||||
| Ifenprodil | GluN2B-containing NMDA Receptors | 0.34 µM[4] | 10 nM[2] | 1.4 x 10^9 M⁻¹s⁻¹ | 90 s⁻¹ |
| GluN2A-containing NMDA Receptors | 146 µM[4] |
Table 2: Alternative Voltage-Independent Calcium Entry Inhibitors
| Compound Class | Representative Inhibitor | Target | IC50 |
| SOCE Inhibitors | Pyr3 | TRPC3 | ~0.7 µM[8] |
| SKF-96365 | TRPC channels | Varies by channel subtype | |
| TRP Channel Blockers | GSK2833503A | TRPC6 and TRPC3 | Potent, subtype-selective |
| ML204 | TRPC4 and TRPC5 | Analgesic effects observed in animal models |
Signaling Pathways and Experimental Workflows
NR2B-Containing NMDA Receptor Signaling Pathway
Activation of GluN2B-containing NMDA receptors leads to an influx of Ca²⁺, which in turn triggers a cascade of downstream signaling events. These pathways are implicated in both synaptic plasticity and excitotoxicity. Ro 8-4304, by blocking this initial Ca²⁺ entry, can modulate these downstream effects.
Caption: Downstream signaling of the GluN2B-NMDA receptor.
Experimental Workflow: Whole-Cell Patch Clamp
This electrophysiological technique is crucial for characterizing the effects of compounds on ion channel function.
Caption: Workflow for whole-cell patch-clamp experiments.
Experimental Workflow: Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity of a compound to its target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonists
Objective: To measure the inhibitory effect of Ro 8-4304 on NMDA receptor-mediated currents in a voltage-independent manner.
Materials:
-
Cultured neurons or a heterologous expression system (e.g., HEK293 cells) expressing the NMDA receptor subunits of interest (e.g., GluN1/GluN2B).
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine (B1666218) (pH 7.4).
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
NMDA and glycine stock solutions.
-
Ro 8-4304 and other test compounds.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare cells on coverslips for recording.
-
Pull glass micropipettes and fire-polish to a resistance of 3-5 MΩ.
-
Fill the micropipette with internal solution and mount it on the headstage.
-
Approach a target cell and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Perfuse the cell with the external solution containing NMDA and glycine to evoke a stable inward current.
-
Once a stable baseline current is established, co-perfuse with the test compound (e.g., Ro 8-4304) at various concentrations.
-
To assess voltage independence, repeat the drug application at different holding potentials (e.g., -30 mV, 0 mV, +30 mV).
-
Wash out the drug to observe the reversal of the inhibitory effect.
-
Analyze the recorded currents to determine the IC50 value and to confirm the lack of voltage-dependence.
Competitive Radioligand Binding Assay for NMDA Receptors
Objective: To determine the binding affinity (Ki) of Ro 8-4304 for the GluN2B subunit of the NMDA receptor.
Materials:
-
Cell membranes prepared from a source rich in GluN2B-containing NMDA receptors (e.g., rat forebrain or transfected cells).
-
Radiolabeled ligand specific for the ifenprodil binding site, such as [³H]ifenprodil.
-
Unlabeled Ro 8-4304 and other competitor compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold and scintillation counter.
Procedure:
-
In a 96-well plate, add a constant amount of cell membranes to each well.
-
Add a fixed concentration of the radiolabeled ligand (typically at or below its Kd value) to each well.
-
Add varying concentrations of the unlabeled competitor compound (Ro 8-4304) to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known saturating ligand).
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Conclusion
Ro 8-4304 is a valuable pharmacological tool for the selective, voltage-independent inhibition of GluN2B-containing NMDA receptors. Its key characteristics, including its high affinity and faster kinetics compared to ifenprodil, offer distinct advantages for specific experimental paradigms.[1] Understanding its properties in the broader context of other voltage-independent calcium modulation mechanisms, such as those involving SOCE and TRP channels, allows for a more nuanced approach to studying calcium signaling in various cellular processes. The provided data and protocols serve as a foundation for the rational design and interpretation of experiments aimed at elucidating the roles of GluN2B-mediated neurotransmission in health and disease.
References
- 1. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor review [hellobio.com]
- 3. Control of Assembly and Function of Glutamate Receptors by the Amino-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ifenprodil, a Novel NMDA Receptor Antagonist : Site and Mechanism...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. [Pharmacological properties of novel TRPC channel inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ro 8-4304 Hydrochloride and Other Neuroprotective Agents Targeting the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent Ro 8-4304 Hydrochloride with other notable NMDA receptor antagonists. The focus is on their relative potencies, mechanisms of action, and the experimental frameworks used to evaluate their efficacy. All quantitative data is presented in a clear tabular format, and key experimental protocols are detailed to facilitate reproducibility and further research.
Overview of this compound
This compound is a potent and selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a significant preference for receptors containing the NR2B subunit.[1][][3] Its voltage-independent and state-dependent mechanism of action, showing higher affinity for activated and desensitized receptor states, makes it a valuable tool in neuroscience research and a potential candidate for therapeutic development in neurological disorders underpinned by NMDA receptor overactivation.[1]
Comparative Potency of Neuroprotective Agents
The following table summarizes the in vitro potency of this compound and other selected NMDA receptor antagonists. The data, presented as IC50 and Ki values, are derived from various experimental assays, primarily radioligand binding and electrophysiological recordings.
| Compound | Target(s) | Assay Type | Test System | Potency (IC50/Ki) | Reference(s) |
| This compound | NMDA Receptor (NR2B selective) | Electrophysiology | Rat cultured cortical neurons (100 µM NMDA) | IC50: 0.36 µM | [1][4] |
| This compound | NMDA Receptor (NR2B selective) | Electrophysiology | Rat cultured cortical neurons (10 µM NMDA) | IC50: 2.3 µM | [1] |
| Ifenprodil (B1662929) | NMDA Receptor (NR2B selective) | Electrophysiology | Rat cultured cortical neurons (100 µM NMDA) | IC50: 0.3 µM | [4] |
| Ifenprodil | NMDA Receptor (NR2B selective) | Electrophysiology | Recombinant human NR1a/NR2B receptors | K(D): 79 nM | [5] |
| Ro 25-6981 | NMDA Receptor (NR2B selective) | Electrophysiology | Recombinant rat NR1C/NR2B receptors (in oocytes) | IC50: 0.009 µM (9 nM) | [6][7][8] |
| Ro 25-6981 | NMDA Receptor (NR2A) | Electrophysiology | Recombinant rat NR1C/NR2A receptors (in oocytes) | IC50: 52 µM | [7][8] |
| Ro 25-6981 | NMDA Receptor | Radioligand Binding ([³H]MK-801) | Rat forebrain membranes (high-affinity site) | IC50: 0.003 µM (3 nM) | [7] |
| CP-101,606 (Traxoprodil) | NMDA Receptor (NR2B selective) | Neuroprotection Assay | Cultured hippocampal neurons (glutamate-induced) | IC50: 11 nM | [9] |
| MK-801 | NMDA Receptor (Channel Blocker) | Radioligand Binding | Rat forebrain membranes | - | [7] |
Experimental Protocols
Electrophysiological Measurement of IC50 for Ro 8-4304 and Ifenprodil
This protocol describes the whole-cell voltage-clamp technique used to determine the potency of Ro 8-4304 and Ifenprodil in inhibiting NMDA-induced currents in cultured rat cortical neurons.
Methodology:
-
Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured for 1-2 weeks to allow for mature expression of NMDA receptors.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed on individual neurons. The membrane potential is held at a negative potential (e.g., -60 mV) to relieve the magnesium block of the NMDA receptor channel.
-
NMDA Application: A solution containing a fixed concentration of NMDA (e.g., 10 µM or 100 µM) and a saturating concentration of the co-agonist glycine (B1666218) (e.g., 10 µM) is rapidly perfused onto the neuron to evoke an inward current.
-
Antagonist Application: After a stable baseline NMDA-induced current is established, increasing concentrations of the antagonist (Ro 8-4304 or Ifenprodil) are co-applied with the NMDA/glycine solution.
-
Data Analysis: The peak amplitude of the inward current is measured at each antagonist concentration. The percentage of inhibition is calculated relative to the control current in the absence of the antagonist. An IC50 value, the concentration of the antagonist that produces 50% inhibition, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Radioligand Binding Assay for Ro 25-6981
This protocol outlines a competitive radioligand binding assay to determine the affinity of Ro 25-6981 for the NMDA receptor.
Methodology:
-
Membrane Preparation: Forebrain tissue from rats is homogenized in a suitable buffer and centrifuged to isolate the crude membrane fraction containing the NMDA receptors.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled NMDA receptor channel blocker, such as [³H]MK-801, and varying concentrations of the unlabeled competitor drug (Ro 25-6981).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of a non-radiolabeled ligand) from the total binding. The IC50 value for the competitor is determined from a competition curve, and the inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation.
In Vitro Neuroprotection Assay
This protocol describes a method to assess the neuroprotective effects of compounds like CP-101,606 against glutamate-induced excitotoxicity in cultured neurons.
Methodology:
-
Neuronal Culture: Primary hippocampal or cortical neurons are cultured in multi-well plates.
-
Induction of Excitotoxicity: The neurons are exposed to a high concentration of glutamate (B1630785) (e.g., 300 µM) for a defined period (e.g., 16 hours) to induce cell death.[7]
-
Treatment: The neuroprotective agent (e.g., CP-101,606) is added to the culture medium either before, during, or after the glutamate challenge at various concentrations.
-
Assessment of Cell Viability: Cell viability is assessed 24 hours after the glutamate exposure using methods such as the lactate (B86563) dehydrogenase (LDH) assay (which measures membrane integrity) or staining with fluorescent dyes that differentiate between live and dead cells (e.g., calcein-AM and ethidium (B1194527) homodimer-1).
-
Data Analysis: The percentage of cell survival is calculated for each treatment condition relative to the control (no glutamate) and glutamate-only groups. The EC50 value, the concentration of the compound that provides 50% neuroprotection, can then be determined.
Signaling Pathways and Experimental Workflows
Signaling Pathway of NR2B-Selective NMDA Receptor Antagonism
The binding of an NR2B-selective antagonist, such as Ro 8-4304, to the NMDA receptor prevents the influx of calcium (Ca²⁺) that is typically triggered by the binding of glutamate and glycine. This blockade of Ca²⁺ influx has significant downstream consequences, including the modulation of key signaling pathways involved in both cell survival and cell death. For instance, it can prevent the activation of pro-apoptotic pathways mediated by p38 MAP kinase and regulate the activity of the transcription factor CREB (cAMP response element-binding protein), which is crucial for neuronal survival and plasticity.
Caption: Signaling pathway of NR2B-selective NMDA receptor antagonists.
Experimental Workflow for In Vivo Neuroprotection Study
A typical in vivo experiment to evaluate the neuroprotective efficacy of a compound like Ro 8-4304 involves inducing a neurological injury in an animal model, administering the test compound, and then assessing the behavioral and histological outcomes.
Caption: Workflow for an in vivo neuroprotection study.
References
- 1. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 9. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Ro 8-4304: A Comparative Guide to NR2B-Selective NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The quest for neuroprotective agents with a favorable therapeutic window has led to the development of selective N-methyl-D-aspartate (NMDA) receptor antagonists. Among these, compounds targeting the NR2B subunit have shown particular promise. This guide provides a comparative analysis of the pharmacological profile of Ro 8-4304 against other notable NR2B-selective antagonists, with a focus on determinants of their therapeutic potential.
While direct comparative data on the therapeutic window of Ro 8-4304 is limited in publicly available literature, an evaluation of its pharmacological properties alongside similar compounds can provide valuable insights for researchers. Key parameters such as receptor affinity (IC50), subunit selectivity, and mechanism of action are critical indicators of a compound's potential efficacy and safety profile.
Comparative Pharmacological Profiles
The following table summarizes the key pharmacological parameters of Ro 8-4304 and other well-characterized NR2B-selective NMDA receptor antagonists: Ifenprodil (B1662929), Traxoprodil (B148271) (CP-101,606), and Ro 25-6981.
| Compound | Target | IC50 (NR2B) | Selectivity (NR2B vs. NR2A) | Mechanism of Action | Notes on Therapeutic Window |
| Ro 8-4304 | NMDA Receptor (NR2B subunit) | 0.4 µM.[1] The apparent affinity increases with NMDA concentration, with IC50s of 2.3 µM and 0.36 µM for 10 µM and 100 µM NMDA responses, respectively. | >100-fold selective for NR2B over NR2A.[1][] | Non-competitive, voltage-independent antagonist.[] | Preclinical data on therapeutic index not readily available. |
| Ifenprodil | NMDA Receptor (NR2B subunit) | ~0.34 µM.[3] | ~400-fold selective for NR2B over NR2A (IC50 for NR2A is ~146 µM).[3] | Non-competitive antagonist.[4] | Considered a prototypic NR2B antagonist; its therapeutic use has been explored for various neurological conditions.[5] |
| Traxoprodil (CP-101,606) | NMDA Receptor (NR2B subunit) | Potent NR2B antagonist (specific IC50 not detailed in provided results). | Highly selective for the NR2B subunit. | Acts as an NMDA antagonist.[6] | Clinical development was halted due to EKG abnormalities (QT prolongation) and dissociative side effects, suggesting a narrow therapeutic window.[6] |
| Ro 25-6981 | NMDA Receptor (NR2B subunit) | 0.009 µM (9 nM).[7] | >5000-fold selective for NR2B over NR2A (IC50 for NR2A is 52 µM).[7][8] | Potent and selective activity-dependent blocker.[7] | Shows neuroprotective effects in vivo and in vitro.[7] |
Signaling Pathways and Mechanism of Action
The NMDA receptor is a crucial component of excitatory neurotransmission in the central nervous system. Its overactivation is implicated in excitotoxic neuronal death, a key factor in various neurological disorders. NR2B-selective antagonists like Ro 8-4304 aim to mitigate this by specifically targeting the NR2B subunit, which is predominantly expressed in the forebrain and is linked to pathological signaling.
The diagram below illustrates the NMDA receptor signaling pathway and the site of action for NR2B-selective antagonists.
Caption: NMDA Receptor Signaling and Antagonist Action.
Experimental Protocols
The determination of the pharmacological parameters listed above typically involves whole-cell patch-clamp electrophysiology on cells expressing specific NMDA receptor subunits.
General Protocol for Assessing NMDA Receptor Antagonism:
-
Cell Culture and Transfection:
-
HEK293 cells or other suitable cell lines are cultured.
-
Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., NR1 and NR2B, or NR1 and NR2A).
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfected cells are identified (often via a co-transfected fluorescent marker).
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and recording of ion channel currents.
-
-
Drug Application:
-
A rapid perfusion system is used to apply solutions containing NMDA and glycine to activate the receptors.
-
The antagonist (e.g., Ro 8-4304) is co-applied with the agonists at varying concentrations.
-
-
Data Acquisition and Analysis:
-
The resulting ion currents are recorded and measured.
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced current.
-
Concentration-response curves are generated, and the IC50 value (the concentration of antagonist that produces 50% inhibition) is determined.
-
The workflow for such an experiment is outlined below.
Caption: Experimental Workflow for IC50 Determination.
Conclusion
Ro 8-4304 demonstrates high selectivity for the NR2B subunit of the NMDA receptor, a desirable characteristic for minimizing off-target effects and potentially widening the therapeutic window compared to non-selective antagonists. Its pharmacological profile is comparable to other well-studied NR2B antagonists like ifenprodil and Ro 25-6981. The clinical development history of traxoprodil underscores the importance of a favorable safety profile, as off-target effects or excessive receptor blockade can lead to adverse events that limit therapeutic utility. While quantitative data on the therapeutic index of Ro 8-4304 is not yet widely available, its high selectivity suggests it is a promising candidate for further investigation in the development of neuroprotective therapies. Future preclinical and clinical studies will be crucial in fully elucidating its therapeutic window and potential clinical applications.
References
- 1. Ro 8-4304 hydrochloride | CAS 1312991-77-7 | Ro84304 | Tocris Bioscience [tocris.com]
- 3. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Traxoprodil - Wikipedia [en.wikipedia.org]
- 7. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 8. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
Safety Operating Guide
Proper Disposal of Ro 8-4304 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide outlines the essential procedures for the safe handling and disposal of Ro 8-4304 Hydrochloride, a potent NMDA receptor antagonist, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this combustible solid.
Personal Protective Equipment (PPE) and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards and to don the appropriate personal protective equipment. The compound is classified with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)[1].
| Hazard Classifications | Personal Protective Equipment (PPE) |
| Eye Irritant 2[1] | Eyeshields[1] |
| Skin Irritant 2[1] | Gloves[1] |
| STOT SE 3 (Respiratory system)[1] | Dust mask type N95 (US)[1] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound, from initial preparation to final waste management.
Step-by-Step Disposal Procedure
Adherence to the following step-by-step procedure is mandatory for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate PPE, including a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves[1].
-
Waste Collection: Collect any waste material, including empty containers and contaminated disposable labware, and place it into a designated, sealable container[2].
-
Labeling: Clearly label the waste container with the identity of the contents, "this compound," and any appropriate hazard warnings.
-
Storage: Store the sealed waste container in a designated and secure area, away from incompatible materials, pending disposal.
-
Regulatory Compliance: While the product in its pure form may not be classified as a hazardous waste under certain federal regulations, it is the responsibility of the user to determine the appropriate waste classification at the time of disposal[2]. This is particularly important if the compound has been mixed with other solvents or reagents.
-
Licensed Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and reputable waste disposal company[2]. Do not dispose of this compound down the drain or in regular trash.
First Aid Procedures
In the event of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately rinse with plenty of water. If irritation develops and persists, seek medical attention[2].
-
Skin Contact: Wash the affected area with soap and water. If skin irritation occurs, seek medical advice[2].
-
Inhalation: If breathing becomes difficult, move the individual to fresh air and ensure they are in a position comfortable for breathing. If symptoms persist, call a physician[2].
-
Ingestion: Rinse the mouth with water. If a significant amount is ingested, contact a poison control center or seek immediate medical attention[2].
By following these procedures, laboratories can ensure the safe and responsible management of this compound, protecting both personnel and the environment.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Ro 8-4304 Hydrochloride
For Immediate Reference: Key Safety and Handling Information for Ro 8-4304 Hydrochloride
Researchers and drug development professionals working with this compound, a potent neuroactive compound, must adhere to stringent safety protocols to mitigate risks of exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Therefore, appropriate personal protective equipment is mandatory at all times when handling this compound.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritant (H315) | Chemical-resistant gloves (Nitrile rubber recommended) |
| Laboratory coat | |
| Eye Irritant (H319) | Safety glasses with side shields or chemical safety goggles |
| Specific Target Organ Toxicity (Single Exposure - Respiratory System) (H335) | N95 or higher-rated dust mask or work in a certified chemical fume hood |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risk. The work surface should be covered with absorbent, disposable bench paper.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested. A spill kit appropriate for chemical powders should be available in the immediate vicinity.
2. Weighing and Solution Preparation:
-
Weighing: Use a dedicated, clean weighing spatula and container. Tare the balance with the container before adding the compound to avoid contamination of the balance.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the solvent is volatile, ensure this is also performed within the chemical fume hood.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work surface in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol) and dispose of the bench paper as chemical waste.
-
PPE Removal: Remove gloves and dispose of them in the designated chemical waste bin. Wash hands thoroughly with soap and water immediately after handling is complete.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated chemical waste bag or container. |
| Aqueous Solutions | Consult your institution's Environmental Health and Safety (EHS) office for guidance on the disposal of aqueous chemical waste. Do not pour down the drain. |
| Contaminated PPE (gloves, bench paper) | Dispose of in the designated solid chemical waste stream. |
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small powder spills, gently cover with an absorbent material from a chemical spill kit. Avoid raising dust.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for chemical waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and dispose of all cleaning materials as chemical waste.
-
Report: Report the spill to your laboratory supervisor and institutional EHS office.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Logical Relationship: Hazard Mitigation Strategy
The following diagram illustrates the relationship between identified hazards and the corresponding mitigation strategies.
Caption: Hazard mitigation strategy for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
